Benzenesulfinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCPEOFEBREKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461151 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-31-2 | |
| Record name | Benzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectories and Modern Relevance of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. huvepharma.com In 1932, a team at Bayer AG, then part of IG Farben, was investigating coal-tar dyes for potential antimicrobial properties. wikipedia.org This research led to the discovery of a red dye, Prontosil, which showed remarkable antibacterial effects in mice. huvepharma.comwikipedia.org French researchers at the Pasteur Institute later discovered that Prontosil was a prodrug, metabolizing in the body to the active, colorless compound sulfanilamide (B372717). wikipedia.org This discovery of the first broadly effective systemic antibacterials, known as sulfa drugs, marked a revolutionary moment in medicine, preceding the era of penicillin. huvepharma.comwikipedia.org
The initial success of sulfanilamide spurred a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org Compounds like sulfapyridine, sulfacetamide, and sulfathiazole (B1682510) were developed to combat a range of bacterial infections, including pneumonia and urinary tract infections. openaccesspub.org During World War II, sulfa drugs were widely used to treat wound infections in soldiers. researchgate.net The mechanism of action of these antibacterial sulfonamides was found to be the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. researchgate.net
While the advent of penicillin and other antibiotics led to a decline in the use of sulfonamides for systemic bacterial infections, they remain relevant in treating conditions like acne and urinary tract infections. wikipedia.org Furthermore, the sulfonamide functional group has found a vast array of applications beyond its antibacterial origins. It is a key component in various classes of drugs, including diuretics (e.g., thiazides), anticonvulsants, and anti-inflammatory agents. wikipedia.orgresearchgate.net In modern drug discovery, the sulfonamide scaffold is recognized for its ability to confer a range of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. ajchem-b.comajchem-b.com Its significance extends to materials science and synthetic chemistry, where benzenesulfonamide (B165840) derivatives serve as versatile building blocks and intermediates. scbt.comthieme-connect.com
The Role of Benzenesulfonamide As a Fundamental Structural Motif in Advanced Synthesis and Medicinal Chemistry
The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry and advanced organic synthesis due to its unique chemical properties. researchgate.netekb.eg The sulfonamide group is a strong electron-withdrawing group, is stable to hydrolysis, and can act as a hydrogen bond donor and acceptor. thieme-connect.com These characteristics allow for a wide range of chemical modifications and interactions with biological targets. ekb.eg
In advanced synthesis, benzenesulfonamide and its derivatives are valuable building blocks. scbt.com For instance, 4-fluorobenzenesulfonamide (B1215347) can be functionalized through nucleophilic substitution to create various derivatives, including potential antitumor agents. ossila.com The development of new synthetic methods, such as those involving copper and visible-light-induced reactions, has further expanded the ability to create structurally diverse benzenesulfonamide compounds under mild conditions. mdpi.com Traditional methods often rely on the reaction of an arylsulfonyl chloride with an amine, but newer techniques utilize starting materials like nitroarenes to avoid potentially genotoxic impurities. mdpi.com
In medicinal chemistry, the benzenesulfonamide motif is a cornerstone for the design of a multitude of therapeutic agents. ajchem-b.comnih.gov Its structural similarity to p-aminobenzoic acid (PABA) is the basis for its antibacterial activity, as it interferes with folate synthesis in bacteria. researchgate.net Beyond this, benzenesulfonamide derivatives have been extensively developed as inhibitors of various enzymes. A prominent example is their role as carbonic anhydrase inhibitors, which have applications in treating glaucoma, and more recently, as anticancer agents by targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII. rsc.orgtandfonline.commdpi.comresearchgate.netacs.orgjocms.orgacs.org
The versatility of the benzenesulfonamide scaffold is further demonstrated by its incorporation into drugs targeting a wide range of diseases. nih.gov This includes antiviral agents, kinase inhibitors for cancer therapy, and anti-inflammatory drugs. nih.govnih.govacs.org The ability to hybridize the benzenesulfonamide moiety with other pharmacologically active scaffolds, such as quinazolinone or pyrimidine (B1678525), has led to the development of novel compounds with enhanced antimicrobial and anticancer activities. dovepress.commdpi.comtandfonline.com
Table 1: Examples of Benzenesulfonamide Derivatives and Their Applications in Medicinal Chemistry
| Compound Class/Derivative | Therapeutic Target/Application | Research Findings |
|---|---|---|
| Carbonic Anhydrase Inhibitors | Glaucoma, Cancer | Derivatives have been designed to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. rsc.orgtandfonline.commdpi.comresearchgate.netacs.orgjocms.orgacs.org |
| Antimicrobial Agents | Bacterial Infections | Hybrid molecules combining benzenesulfonamide with scaffolds like quinazolinone or pyrimidine show potent activity against various bacterial strains, including resistant ones. dovepress.commdpi.comtandfonline.com |
| Kinase Inhibitors | Cancer | Benzenesulfonamide analogs have been identified as inhibitors of kinases like TrkA and ZAK, showing potential in treating glioblastoma and cardiac hypertrophy. nih.govacs.org |
| Antiviral Agents | Influenza | Derivatives have been developed as potent inhibitors of the influenza virus hemagglutinin, preventing viral fusion with host cells. nih.gov |
| TRPV4 Antagonists | Acute Lung Injury | Analogues of RN-9893 have shown increased inhibitory potency against the TRPV4 channel, suggesting their potential for treating acute lung injury. nih.gov |
Contemporary Research Paradigms and Future Directions in Benzenesulfonamide Investigations
Strategies for the Direct Construction of Benzenesulfonamide Functionality
The direct formation of the S(O)2–N bond is a fundamental transformation in the synthesis of benzenesulfonamides. mdpi.com Traditional and modern approaches have been developed to achieve this, starting from readily available precursors like arylsulfonyl halides, arylsulfinates, and thiophenols.
Amination Protocols for Arylsulfonyl Halides, Arylsulfinates, and Thiophenols
The classical approach to benzenesulfonamide synthesis involves the reaction of an arylsulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com This method is widely used due to the commercial availability of a diverse range of arylsulfonyl chlorides and amines. For instance, N-phenylbenzenesulfonamide can be synthesized with a 90% yield by reacting benzenesulfonyl chloride with aniline (B41778) using pyridine (B92270) as a base at room temperature. cbijournal.com Various other bases, such as triethylamine (B128534) (TEA), have also been employed, affording high yields. cbijournal.com
Aryl sulfonyl chlorides themselves can be prepared from the corresponding anilines through a Sandmeyer-type reaction, where an aniline is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. organic-chemistry.org This allows for a two-step synthesis of sulfonamides from anilines. nih.gov
The direct conversion of thiophenols to sulfonamides represents another important route. This typically involves an oxidative process to generate a reactive sulfonyl intermediate in situ, which then reacts with an amine. Methods using reagents like trichloroisocyanuric acid (TCCA) for the oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines in water, have been developed. researchgate.net Metal-free protocols for the synthesis of sulfonyl chlorides from thiols using nitric acid, hydrochloric acid, and oxygen have also been reported. researchgate.net Furthermore, a one-pot method for the synthesis of sulfonamides from thiols and disulfides in water has been established. researchgate.net
Sodium arylsulfinates are also valuable precursors for benzenesulfonamides. These reactions often involve an oxidative S-N coupling. For example, nitroarenes can be coupled with sodium arylsulfinates using a palladium on carbon (Pd/C) catalyst, where the arylsulfinate also acts as a reducing agent. thieme-connect.com
S(O)2–N Coupling Reactions in Benzenesulfonamide Synthesis
Modern synthetic chemistry has seen the development of novel S(O)2–N coupling reactions that offer alternatives to traditional methods, often with improved efficiency and milder reaction conditions. A notable example is the dual copper and visible-light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. nih.govmdpi.comresearchgate.net This method proceeds under redox-neutral conditions and is mechanistically distinct from nucleophilic substitution reactions. mdpi.comresearchgate.net The reaction utilizes visible light to generate a triplet nitrene from the aryl azide (B81097), which then couples with a sulfonyl radical generated in situ. nih.govresearchgate.net
Another innovative approach involves the electrochemical synthesis of benzenesulfonamide derivatives. researchgate.netresearcher.life For instance, the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids can produce N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives or N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives by adjusting the applied potential. researchgate.net This electrochemical method offers a tunable and green alternative for synthesizing complex sulfonamides. researchgate.net
Green Chemistry Approaches in Sulfonamide Synthesis
In line with the principles of green chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. These approaches often utilize safer solvents, catalysts, and reaction conditions.
One such approach is the use of water as a solvent. The chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at a specific pH has been shown to produce N-arylsulfonyl-3-arylsulfonyl derivatives in good yields. rsc.org Furthermore, electrochemical synthesis carried out in aqueous ethanol (B145695) is considered a green method as it uses electrons as clean reagents and often employs environmentally friendly solvents. rsc.org
The use of magnetically retrievable nanocatalysts also aligns with green chemistry principles. scispace.com For example, a graphene-based magnetic nanohybrid (CoFe@rGO) has been used to catalyze the regioselective ring-opening of N-tosylaziridines with aryl amines under mild, solvent-free conditions to produce benzenesulfonamide derivatives. scispace.com This catalyst can be easily separated from the reaction mixture and reused. scispace.com
Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. A novel method has been developed for the synthesis of a new series of 4-((3-Formyl-4-hydroxyphenyl) diazenyl) -N-(4-methyloxazol-2-yl) benzenesulfonamide complexes with various metal salts using microwave irradiation. ekb.eg
Furthermore, the use of deep eutectic solvents (DES) as a green reaction medium has been explored for the copper-catalyzed reaction of nitro compounds, Na2S2O5, and triaryl bismuth to produce sulfonamides. thieme-connect.com This method boasts high atom economy and avoids the generation of toxic organic by-products. thieme-connect.com
Synthesis of N-Substituted Benzenesulfonamide Architectures
The functionalization of the nitrogen atom of the sulfonamide group is crucial for modulating the biological activity of these compounds. This subsection explores key methods for synthesizing N-substituted benzenesulfonamides.
N-Acylation of Primary Sulfonamides with Carboxylic Acid Derivatives
The N-acylation of primary sulfonamides is a common strategy to introduce a wide range of substituents. This can be achieved using various acylating agents, such as carboxylic acid chlorides and anhydrides. tandfonline.comresearchgate.net Bismuth(III) salts, like BiCl3 and Bi(OTf)3, have been shown to be efficient catalysts for this transformation, proceeding rapidly under both heterogeneous and solvent-free conditions to afford N-acylsulfonamides in good to excellent yields. tandfonline.comresearchgate.net The low toxicity of bismuth salts makes this a green and attractive method. tandfonline.com
Metal hydrogen sulfates, such as Al(HSO4)3 and Zr(HSO4)4, have also been employed as effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides or anhydrides under mild, solvent-free conditions. researchgate.net This method is applicable to the synthesis of various bis-N-acylsulfonamides as well. researchgate.net
N-acylbenzotriazoles have also been utilized as efficient and neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.org
A one-pot synthesis of N-acylsulfonamides has been developed, starting from primary arylamines, arylsulfonyl chlorides, and acyl chlorides under solvent-free conditions. scispace.com This method involves the in situ formation of the N-arylsulfonamide, which then reacts with the acyl chloride. scispace.com
The following table summarizes the yields of N-acylation of benzenesulfonamide with various anhydrides using BiCl3 as a catalyst.
| Entry | R in (RCO)2O | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | CH3 | 10 | 95 |
| 2 | C2H5 | 15 | 93 |
| 3 | n-C3H7 | 15 | 94 |
| 4 | i-C3H7 | 20 | 92 |
| 5 | Ph | 10 | 96 |
| 6 | 4-Me-Ph | 10 | 95 |
| 7 | 4-Cl-Ph | 25 | 90 |
| 8 | 4-NO2-Ph | 30 | 88 |
Data sourced from a study on BiCl3-catalyzed N-acylation. researchgate.net
Rearrangement-Based Syntheses (e.g., N-Fluoro-N-alkyl Benzenesulfonamide Rearrangement)
Rearrangement reactions offer unique pathways to synthesize functionalized benzenesulfonamides. A notable example is the rearrangement of N-fluoro-N-alkyl benzenesulfonamides. nih.govacs.org This reaction proceeds readily at 50 °C in formic acid, generating a variety of benzenesulfonamides and aldehydes or ketones simultaneously. nih.govacs.org The proposed mechanism involves a concerted 1,2-aryl migration with the departure of a fluoride (B91410) anion via an SN2 mechanism. nih.govacs.org This method is characterized by its mild reaction conditions, simple operation, and broad substrate scope. nih.gov
The synthesis of the starting N-fluoro-N-alkylsulfonamides can be achieved by treating N-alkylsulfonamides with dilute fluorine gas. beilstein-journals.org These N-F reagents have also been used as fluorinating agents for various nucleophiles. beilstein-journals.org
Another rearrangement involves sulfinyl hydroxylamines, which can undergo a rapid rearrangement to sulfonimidates, where an alkoxy group migrates from the nitrogen to the sulfur atom. rsc.org These unstable sulfonimidates can then transfer their alkyl group to various nucleophiles. rsc.org
Nucleophilic Ring Opening of Aziridines for Benzenesulfonamide Derivatization
The ring-opening of aziridines by sulfonamides serves as a powerful method for the synthesis of β-amino sulfonamides, which are valuable building blocks in organic synthesis. This reaction involves the nucleophilic attack of the sulfonamide nitrogen on one of the carbon atoms of the strained three-membered aziridine (B145994) ring, leading to its opening.
The process is typically catalyzed by Lewis acids, which activate the aziridine ring, making it more susceptible to nucleophilic attack. The sulfonamide, acting as the nucleophile, then attacks the activated aziridine, resulting in the formation of a 1,2-amino-sulfonamide derivative. The regioselectivity of the ring opening is influenced by both electronic and steric factors of the aziridine substituents.
Key research findings indicate:
Catalysis: Various Lewis acids can be employed to facilitate this transformation.
Products: The reaction provides a direct route to vicinal-diamine derivatives, where one of the amino groups is protected as a sulfonamide.
Applications: The resulting N-substituted benzenesulfonamides are precursors for a wide range of biologically active molecules and chiral auxiliaries.
Azo Coupling Reactions in the Synthesis of Benzenesulfonamide Analogues
Azo coupling is a cornerstone reaction for the synthesis of azo dyes, many of which incorporate the benzenesulfonamide moiety. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as a phenol (B47542) or an aniline derivative. numberanalytics.comwikipedia.org
The synthesis begins with the diazotization of an aromatic amine, like 4-aminobenzenesulfonamide (sulfanilamide), using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. numberanalytics.comuomustansiriyah.edu.iqacs.org This diazonium salt is then immediately reacted with a coupling partner. numberanalytics.com The pH of the reaction medium is crucial; it must be mildly acidic or neutral for the reaction to proceed efficiently. organic-chemistry.org The substitution typically occurs at the para-position of the coupling partner unless it is already occupied, in which case ortho-substitution is favored. wikipedia.org
This methodology has been used to synthesize a variety of benzenesulfonamide-containing azo dyes. For instance:
Coupling 4-sulfamoyl benzene (B151609) diazonium chloride with 2-hydroxy-5-methoxy-phenol in an alkaline medium produces a reddish-pink azo dye. uomustansiriyah.edu.iq
Reacting diazotized sulfamethoxazole (B1682508) with β-naphthol yields an orange-colored azo dye. aaru.edu.jo
Introducing benzenesulfonamide derivatives into a triazine ring system has been shown to improve the light-fastness of reactive azo dyes. rsc.org
| Diazonium Component | Coupling Component | Resulting Product | Yield (%) | Reference |
| Sulfamethoxazole | 4-Methoxyphenol | 4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 84 | uomustansiriyah.edu.iq |
| Sulfamethoxazole | β-Naphthol | 4-(2-Hydroxy-napHthalen-1-ylazo)-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide | 87 | aaru.edu.jo |
| 4-Aminobenzenesulfonamide | Salicylaldehyde | 4-((3-Formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamide | - | acs.org |
Copper and Visible Light-Induced Azides and S(O)2–H Coupling Strategies
A novel and efficient method for constructing S(O)₂–N bonds involves the dual copper and visible-light-catalyzed coupling of sulfinic acids (or their salts) and azides. mdpi.comnih.gov This approach is mechanistically distinct from traditional nucleophilic substitution and offers a pathway to sulfonamides under mild, redox-neutral conditions. mdpi.com
The reaction is believed to proceed through a process where visible light induces the azide to generate a triplet nitrene intermediate. mdpi.com Simultaneously, copper catalyzes the formation of a sulfonyl radical from the sulfinic acid or its salt. mdpi.commdpi.com These two reactive intermediates, the triplet nitrene and the sulfonyl radical, then couple in situ to form the desired sulfonamide product. mdpi.com
Key aspects of this methodology include:
Mild Conditions: The reaction proceeds under gentle conditions, often at room temperature, making it compatible with a wide range of functional groups. mdpi.com
Green Chemistry: It utilizes visible light as a renewable energy source and avoids harsh reagents. mdpi.com
Divergent Reactivity: In some cases, the reactivity can be divergent. For example, copper-catalyzed reactions of sodium sulfinates with alkenes and azidotrimethylsilane (B126382) can lead to either β-azidosulfonates or azido (B1232118) fluoroalkylated products, depending on the nature of the sulfinate. acs.orgtandfonline.com
This strategy has been successfully applied to couple phenylsulfinic acid derivatives with aryl azides, yielding structurally diverse benzenesulfonamide derivatives in good yields. mdpi.comnih.gov
Alkylation Reactions (e.g., N-tert-Butyl Benzenesulfonamide Synthesis)
Alkylation of the nitrogen atom of benzenesulfonamide is a fundamental transformation for creating functionalized derivatives. A notable example is the synthesis of N-tert-butyl benzenesulfonamide.
One industrially viable method involves the direct alkylation of benzenesulfonamide with tert-butylating agents like tert-butyl acrylate (B77674) or tert-butyl alcohol. This reaction is catalyzed by Lewis acids such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄). google.com The catalyst enhances the nucleophilicity of the sulfonamide nitrogen, facilitating the transfer of the tert-butyl group. The reaction is typically carried out by heating the components under reflux in a solvent like toluene (B28343) or N-methylpyrrolidone. google.com
Alternative synthetic routes include:
Reacting benzenesulfonyl chloride with tert-butylamine (B42293). For example, 2-bromobenzenesulfonyl chloride reacts with tert-butylamine in chloroform (B151607) to yield 2-bromo-N-(tert-butyl)benzenesulfonamide in high yield (84%). prepchem.com
A method using a ternary catalyst system of ethyltriphenylphosphonium bromide-silver compound-porphyrin allows for the reaction of methyl tertiary butyl ether with benzenesulfonamide compounds, achieving high yields (e.g., 96.3% for N-tert-butylbenzenesulfonamide). google.com
Rhodium(I)-catalyzed C-H alkylation at the ortho-position of benzenesulfonamides using terminal alkenes has also been reported, proceeding through a bidentate chelating system. rsc.orgrsc.org
| Benzenesulfonamide Reactant | Alkylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |
| Benzenesulfonamide | tert-Butyl alcohol | Hafnium tetrachloride (HfCl₄) / Reflux | N-tert-Butylbenzenesulfonamide | - | google.com |
| 2-Bromobenzenesulfonyl chloride | tert-Butylamine | Chloroform / Room Temp | 2-Bromo-N-(tert-butyl)benzenesulfonamide | 84 | prepchem.com |
| Benzenesulfonamide | Methyl tertiary butyl ether | Ethyltriphenylphosphonium bromide-Ag-Porphyrin / 55 °C | N-tert-Butylbenzenesulfonamide | 96.3 | google.com |
Synthesis of Benzenesulfonamide Heterocyclic Conjugates
The conjugation of benzenesulfonamide with various heterocyclic rings is a prominent strategy in medicinal chemistry to develop agents with enhanced biological activities. The resulting hybrid molecules often exhibit potent and selective inhibitory properties against various enzymes.
Triazinyl-Substituted Benzenesulfonamide Conjugates
Benzenesulfonamide derivatives can be conjugated with a 1,3,5-triazine (B166579) core through nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is typically a stepwise process where the chlorine atoms of the triazine ring are sequentially replaced.
The general synthetic strategy involves:
First Substitution: Reaction of cyanuric chloride with a benzenesulfonamide derivative, such as 4-aminobenzenesulfonamide or 4-aminomethyl-benzenesulfonamide. This step creates a dichlorotriazinyl-benzenesulfonamide precursor. mdpi.commdpi.com
Second and Third Substitutions: The remaining two chlorine atoms on the triazine ring are then substituted by reacting the precursor with other nucleophiles, frequently amino acids or their esters. mdpi.comnih.gov
Research has focused on optimizing these synthetic procedures to improve yields and adhere to green chemistry principles. mdpi.comnih.gov Key findings include:
Solvent and Base: Using an aqueous medium with sodium carbonate or sodium bicarbonate as the base can be highly effective, especially for conjugating amino acids. mdpi.comnih.govnih.gov This water-based approach often leads to higher yields (up to 96%), shorter reaction times, and easier product isolation compared to using organic solvents like DMF with organic bases. mdpi.comnih.gov
Reaction Conditions: A variety of conditions have been explored, including refluxing in water/Na₂CO₃, or using catalysts like triethylamine (TEA) or potassium fluoride (KF) in organic solvents such as THF or DMF. researchgate.netmdpi.com The choice of conditions often depends on the specific amino acid being conjugated. mdpi.com
Product Yields: Yields for these conjugates can range significantly, from around 20% to over 95%, depending on the optimized reaction conditions. mdpi.comresearchgate.net
These triazinyl-benzenesulfonamide conjugates have been extensively studied as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases. mdpi.comnih.govresearchgate.net
1,3,4-Oxadiazole-Bearing Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamide derivatives bearing a 1,3,4-oxadiazole (B1194373) ring typically involves a multi-step sequence starting from a carboxyl-functionalized benzenesulfonamide, such as 4-sulfamoylbenzoic acid. acs.org
A common synthetic pathway includes the following key steps:
Esterification and Hydrazinolysis: The starting carboxylic acid is first converted to its corresponding methyl or ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to form the crucial acid hydrazide intermediate (e.g., 4-sulfamoylbenzoyl hydrazide). acs.orgtandfonline.com
Schiff Base Formation: The acid hydrazide is condensed with various substituted aldehydes to form Schiff base intermediates (hydrazones). acs.orgekb.eg
Oxadiazole Ring Formation (Cyclization): The 1,3,4-oxadiazole ring is then formed via cyclization of the intermediate. Several methods are employed for this step:
Oxidative Cyclization: Treatment of the Schiff base with an oxidizing agent like acetic anhydride (B1165640) can induce cyclization to form N-acetylated-2,5-disubstituted-1,3,4-oxadiazoline derivatives. acs.org
Reaction with Carbon Disulfide: The acid hydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This initially forms a dithiocarbamate (B8719985) salt, which then cyclizes to a 5-thioxo-1,3,4-oxadiazole derivative. tandfonline.com
Dehydrative Cyclization: Reacting the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is another common method to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net
These synthetic strategies allow for the creation of a diverse library of 1,3,4-oxadiazole-benzenesulfonamide conjugates for biological evaluation. ekb.egajol.inforesearchgate.net
1,3,4-Thiadiazole (B1197879) Hybrids with Benzenesulfonamide Scaffolds
The integration of the 1,3,4-thiadiazole moiety into benzenesulfonamide structures has yielded hybrid molecules with significant therapeutic potential. The synthesis of these hybrids often involves multi-step reaction sequences.
One common strategy begins with the reaction of a key intermediate with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. researchgate.netrsc.org This intermediate then undergoes heterocyclization with various reagents like substituted α-haloketones or esters to construct the 1,3,4-thiadiazole ring fused with other heterocyclic systems, such as thiazoles. researchgate.netrsc.org For instance, 4-acetyl-2-amino-5-(4-sulfamoylphenyl)-1,3,4-thiadiazole can serve as a starting point, which is then elaborated through various reactions to produce a library of derivatives. researchgate.net
Another approach involves the cyclization of a hydrazine-1-carbodithioate intermediate with different hydrazonoyl chlorides to yield benzenesulfonamide-1,3,4-thiadiazole hybrids. rsc.org Additionally, novel series of benzene sulfonamide pyrazole (B372694) linked Current time information in Bangalore, IN.scispace.comresearchgate.net-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazole derivatives have been synthesized by reacting 4-(3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide with various substituted carboxylic acids in the presence of phosphorus oxychloride. asianpubs.org
These synthetic efforts are driven by the biological significance of the resulting compounds. For example, certain benzenesulfonamide-1,3,4-thiadiazole hybrids have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anticancer therapy. rsc.org Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding interactions of these hybrids with the target enzyme. rsc.org
1,2,3-Triazole-Substituted Benzenesulfonamides
The fusion of a 1,2,3-triazole ring with a benzenesulfonamide core is a prominent strategy in medicinal chemistry, largely facilitated by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov
The general synthetic approach, often termed the "click-tail" approach, involves the reaction of an azide-functionalized benzenesulfonamide with a terminal alkyne, or vice versa. nih.govresearchgate.net For example, 4-azidobenzenesulfonamide (B1226647) is a common starting material that can be reacted with a variety of terminal alkynes to generate a diverse library of 1,2,3-triazole-substituted benzenesulfonamides. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.net
These methodologies have been used to synthesize extensive series of benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, sometimes with flexible linkers (e.g., ether, thioether, amide) to explore structure-activity relationships. nih.govacs.org The resulting compounds are frequently evaluated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. nih.govnih.govacs.orgtandfonline.com Many of these derivatives have demonstrated potent, low-nanomolar inhibition against specific human CA isoforms such as hCA I, II, IV, and IX. nih.govacs.orgtandfonline.com
| Starting Materials | Reaction Type | Key Features | Target Application |
| 4-Azidobenzenesulfonamide, Terminal Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | High efficiency, one-pot synthesis possible. nih.gov | Carbonic Anhydrase Inhibition. nih.govtandfonline.com |
| Substituted Phenyl Azides, Propargyl Amine Derivatives | Click-Tail Approach | Amide linker incorporation. nih.govresearchgate.net | Carbonic Anhydrase Inhibition. nih.gov |
Catalytic Systems in Benzenesulfonamide Synthesis
Modern synthetic chemistry has introduced a range of sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzenesulfonamide synthesis. These systems span from metal-free organocatalysis to advanced nanocatalysis.
Metal-Free Organocatalysis (e.g., Triarylmethyl Chlorides)
Metal-free organocatalysis presents an attractive alternative to traditional metal-based catalysts, avoiding issues of toxicity and cost. Triarylmethyl chlorides, such as trityl chloride (TrCl) and 4,4'-dimethoxytrityl chloride (DMTrCl), have emerged as effective organocatalysts for the synthesis of N-sulfonyl imines, which are key precursors to N-alkylsulfonamides. researchgate.netresearchgate.net
This method involves the condensation of sulfonamides with aldehydes or ketones. researchgate.net The triarylmethyl chloride activates the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the sulfonamide. A key advantage of this system is its ability to operate under neutral and mild conditions (e.g., 40 °C), making it suitable for substrates that are sensitive to acidic or basic environments. researchgate.netresearchgate.net The reaction proceeds efficiently in various aprotic solvents, with dichloromethane (B109758) often being a preferred choice. researchgate.net
Dual Catalysis Systems (e.g., Copper and Photoredox Catalysis)
Dual catalysis, which combines two distinct catalytic cycles to achieve a transformation not possible with either catalyst alone, has enabled novel routes to benzenesulfonamides. A notable example is the coupling of phenylsulfinic acid derivatives and aryl azides using a combination of copper and visible-light photoredox catalysis. researchgate.netmdpi.com
In this system, a photocatalyst, such as an iridium complex (e.g., Ir(ppy)3), absorbs visible light and becomes excited. researchgate.netmdpi.com This excited-state photocatalyst can activate the aryl azide to generate a triplet nitrene intermediate. researchgate.netmdpi.com Concurrently, a copper catalyst, with copper(I) cyanide (CuCN) being particularly effective, facilitates the coupling of this nitrene species with a sulfonyl radical generated from the phenylsulfinic acid. researchgate.netmdpi.com This dual catalytic approach allows for the construction of the S(O)2–N bond under mild, redox-neutral conditions, providing access to structurally diverse benzenesulfonamides with good yields. researchgate.netmdpi.comresearchgate.net This method is mechanistically distinct from traditional nucleophilic substitution pathways. researchgate.netmdpi.com
| Catalyst System | Reactants | Key Conditions | Product Type |
| Ir(ppy)3 (Photocatalyst) + CuCN (Copper Catalyst) | Phenylsulfinic acids, Aryl azides | Blue LEDs, CH3CN, Room Temperature | Benzenesulfonamides |
Silver-Catalyzed Transformations
Silver catalysts have proven versatile in promoting various transformations for the synthesis of benzenesulfonamide derivatives. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds under oxidative conditions.
One significant application is the direct sulfonamidation of benzylic C(sp³)–H bonds. researchgate.net This atom- and step-economical method uses a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), as the catalyst and a strong oxidant like potassium persulfate (K2S2O8). researchgate.net The reaction allows for the coupling of various benzyl (B1604629) substrates with a wide range of aryl, heteroaryl, and alkylsulfonamides. researchgate.net
Silver catalysts are also effective in the regioselective synthesis of N-aryl-1H-pyrazolyl-substituted benzenesulfonamides from ynamides and pyrazoles. nih.gov This intermolecular transformation proceeds under mild conditions to form a new C-N bond, yielding a variety of substituted benzenesulfonamides in good to excellent yields. nih.gov Furthermore, silver catalysts like silver hexafluoroantimonate (AgSbF6) can promote hydroamination/Prins-type cyclization cascades of alkynols and aldehydes to synthesize fused benzo-δ-sultams, which are cyclic sulfonamides. mdpi.com
Magnetically Retrievable Graphene-Based Nanohybrid Catalysis
To address the challenges of catalyst separation and recycling, researchers have developed magnetically retrievable catalysts. Graphene-based nanohybrids, such as cobalt-iron nanoparticles supported on reduced graphene oxide (CoFe@rGO), have been successfully employed as heterogeneous catalysts for benzenesulfonamide synthesis. scispace.comorcid.orgsciencegate.app
These nanohybrid catalysts are synthesized via methods like hydrothermal treatment and possess high surface area and magnetic properties, allowing for easy separation from the reaction mixture using an external magnet. scispace.com The CoFe@rGO catalyst has been utilized for the one-step synthesis of benzenesulfonamide derivatives through the ring-opening of N-tosylaziridines with various aromatic amines. scispace.comx-mol.net This reaction proceeds efficiently under solvent-free conditions with low catalyst loading, short reaction times (9–24 minutes), and provides good to excellent yields (64–92%). scispace.com The catalyst demonstrates high durability and can be recovered and reused multiple times without a significant loss of activity, highlighting its potential for green and sustainable chemical processes. scispace.com
| Catalyst | Reaction Type | Key Advantages |
| CoFe@rGO Nanohybrid | Ring-opening of N-Tosylaziridines with Aryl Amines | Magnetically retrievable, reusable, solvent-free conditions, high efficiency. scispace.com |
5 Bismuth(III) Salt Catalyzed Reactions
Bismuth(III) salts have emerged as highly effective catalysts in organic synthesis, valued for their low toxicity, cost-effectiveness, and ease of handling in laboratory settings. researchgate.netmdpi.com Their application in the synthesis of benzenesulfonamide and its derivatives showcases their utility as versatile Lewis acids that can promote a variety of chemical transformations under mild conditions. researchgate.netresearchgate.net Catalysts such as bismuth(III) chloride (BiCl₃), bismuth(III) triflate (Bi(OTf)₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) have proven particularly effective in these reactions. researchgate.netheteroletters.orgsemanticscholar.org
One of the primary applications of bismuth(III) catalysts in this context is the N-acylation of sulfonamides. researchgate.nettandfonline.com This method provides a direct route to N-acylsulfonamides, an important class of functionalized sulfonamide derivatives. Research has demonstrated that bismuth(III) salts, including BiCl₃ and Bi(OTf)₃, efficiently catalyze the reaction between sulfonamides and either carboxylic acid chlorides or anhydrides. researchgate.netresearchgate.nettandfonline.com These reactions are notable for their rapid pace and high yields, often proceeding effectively under both heterogeneous and solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netresearchgate.net
For instance, the N-acylation of benzenesulfonamide with various carboxylic acid anhydrides has been successfully carried out using a catalytic amount of Bi(OTf)₃ (5 mol%). researchgate.net The reactions proceed cleanly and quickly, particularly under solvent-free conditions, which can offer faster reaction times compared to solution-based approaches. researchgate.net However, the reactivity can be influenced by the electronic nature of the substituents on the anhydride; anhydrides with electron-withdrawing groups may require longer reaction times. researchgate.net
| Entry | Sulfonamide | Acylating Agent | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Ref |
| 1 | Benzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 5 | 95 | researchgate.net |
| 2 | Benzenesulfonamide | Propionic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 8 | 94 | researchgate.net |
| 3 | Benzenesulfonamide | Benzoic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 10 | 96 | researchgate.net |
| 4 | 4-Methylbenzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 5 | 98 | researchgate.net |
| 5 | 4-Methylbenzenesulfonamide | Benzoic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 12 | 95 | researchgate.net |
| 6 | 4-Chlorobenzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 8 | 94 | researchgate.net |
Beyond acylation, bismuth(III) triflate has been identified as an effective promoter for the intramolecular hydroamination of unactivated alkenyl sulfonamides. rsc.orgresearchgate.net This cyclization reaction provides a valuable pathway to N-protected 2-methylpyrrolidines, which are functionalized cyclic sulfonamide derivatives. rsc.org The process yields good to excellent results (up to 95% yield) and operates under relatively simple conditions. rsc.orgresearchgate.net Control experiments suggest that the catalysis may involve a joint Lewis acid–Brønsted acid mechanism, or that triflic acid, generated in situ from the hydrolysis of the bismuth triflate, could be the true catalytic species. rsc.orgresearchgate.net
Another significant synthetic strategy involves the direct substitution of alcohols with sulfonamides, catalyzed by a Bi(OTf)₃/KPF₆ system. rsc.orgdntb.gov.ua This methodology is effective for allylic, propargylic, and benzylic alcohols, allowing for their amination with sulfonamides at room temperature to produce the corresponding functionalized sulfonamides in yields as high as 99%. rsc.org The addition of KPF₆ is thought to generate a more reactive cationic species, Bi(OTf)₂·PF₆, through anion exchange. dntb.gov.ua While the possibility of catalysis by TfOH generated from residual water cannot be entirely dismissed, experimental evidence supports the hypothesis that the Bi(OTf)₃/KPF₆ system functions as the primary combined catalyst. rsc.orgdntb.gov.ua
More complex catalytic cycles involving bismuth have also been developed. A notable example is the redox-neutral, Bi(III)-catalyzed synthesis of (hetero)aryl sulfonyl fluorides from aryl boronic acids and sulfur dioxide. nih.govacs.org In this process, an organobismuth(III) catalyst undergoes transmetalation with the boronic acid, followed by the insertion of sulfur dioxide into the bismuth-carbon bond. nih.govacs.org This forms a bismuth sulfinate intermediate, which is then converted to the final aryl sulfonyl fluoride product upon reaction with an electrophilic fluorine source. nih.govacs.org This sophisticated pathway highlights the capacity of bismuth to mimic elementary organometallic steps while maintaining its Bi(III) oxidation state throughout the cycle. nih.govacs.org
Gas-Phase Fragmentation Mechanisms of Deprotonated N-Acyl Benzenesulfonamides
In the realm of mass spectrometry, the gas-phase fragmentation of deprotonated benzenesulfonamide derivatives reveals intriguing mechanistic pathways that differ significantly from their non-acylated counterparts. While deprotonated N-phenyl benzenesulfonamides typically undergo a characteristic loss of a neutral sulfur dioxide (SO₂) molecule to form an anilide anion, the introduction of an N-acyl group fundamentally alters this fragmentation behavior. nist.govnih.govresearchgate.net Upon collisional activation, deprotonated N-acyl aromatic sulfonamides, such as N-benzoyl benzenesulfonamide, predominantly yield a phenoxide ion (C₆H₅O⁻) as the principal product. nist.govresearchgate.netnih.gov This outcome necessitates a skeletal rearrangement involving the transfer of an oxygen atom to the benzene ring. nist.gov Detailed studies have proposed that this transformation proceeds through two distinct, parallel rearrangement mechanisms: a Smiles-type rearrangement and a nitrogen-oxygen (N-O) rearrangement. nist.govnih.govacs.org
At lower collision energies, the formation of the phenoxide ion is primarily governed by a Smiles-type rearrangement. nist.govnih.govacs.org This mechanism is initiated by an intramolecular nucleophilic attack of the deprotonated amide oxygen atom on the ipso-carbon of the benzenesulfonyl group. nist.govnih.gov This attack, involving the carbonyl oxygen, leads to the displacement of a sulfur dioxide molecule. nih.gov The resulting intermediate subsequently fragments, leading to the formation of the stable phenoxide anion. nist.gov
The validity of this carbonyl oxygen transfer mechanism has been substantiated through isotopic labeling experiments. nist.gov When deprotonated N-benzoyl-¹⁸O-benzenesulfonamide was subjected to tandem mass spectrometry, the resulting base peak corresponded to an ¹⁸O-phenoxide ion ([C₆H₅¹⁸O]⁻). nist.govresearchgate.netnih.gov Further confirmation was obtained using N-thiobenzoyl-p-toluenesulfonamide, where the sulfur atom of the thiocarbonyl group migrates to the toluene ring, producing a 4-methylbenzenethiolate anion as the most abundant product ion. nist.gov These experiments provide conclusive evidence for the transfer of the carbonyl oxygen (or sulfur) atom to the aromatic ring during the rearrangement. nist.govresearchgate.net
Occurring in parallel and becoming more significant at higher collision energies is a nitrogen-oxygen (N-O) rearrangement. nist.govnih.gov This pathway involves an intramolecular nucleophilic reaction where the amide oxygen attacks the sulfur atom of the sulfonyl group. nist.gov This interaction generates a benzenesulfonate (B1194179) ion intermediate through the loss of a neutral molecule (e.g., PhCN from N-benzoyl benzenesulfonamide). nist.gov This benzenesulfonate ion can then further fragment by losing SO₂ to produce the phenoxide ion. nist.gov An alternative pathway within the N-O rearrangement can also yield a benzenesulfinate (B1229208) ion, which subsequently loses a sulfur monoxide (SO) molecule to form the same phenoxide ion. nist.gov The operation of these parallel mechanisms is supported by density functional theory (DFT) calculations, which show a strong correlation between the observed product ion intensities and the calculated activation energies for each pathway. researchgate.netnih.gov
Table 1: Product Ion Abundances in the Fragmentation of Deprotonated N-Acyl Benzenesulfonamide Derivatives Data sourced from studies on ion trap collision at a collision energy of 35%. nist.gov
| Compound | Precursor Ion (m/z) | Major Product Ion | Product Ion (m/z) | Relative Abundance |
| N-benzoylbenzenesulfonamide | 260 | Phenoxide ion | 93 | 38% |
| N-(4-chlorobenzoyl)benzenesulfonamide | 294 | 4-Chlorophenoxide ion | 127 | 64% |
| N-thiobenzoyl-p-toluenesulfonamide | 290 | 4-Methylbenzenethiolate anion | 123 | Base Peak |
The fragmentation pathway characterized by the loss of sulfur dioxide (SO₂) to form an anilide anion is the hallmark of deprotonated aromatic sulfonamides that lack an N-acyl group. researchgate.netresearchgate.netnih.gov For instance, deprotonated N-phenyl benzenesulfonamide readily eliminates a neutral SO₂ molecule upon collisional activation. nist.govnih.gov This process involves an intramolecular rearrangement where a hydrogen atom, specifically from the ortho position of the benzenesulfonamide ring, is transferred to the nitrogen center, facilitating the fragmentation. nih.govresearchgate.net The resulting anilide anion (m/z 92) is often the base peak or a very prominent peak in the mass spectrum. nist.govresearchgate.net This classic pathway stands in stark contrast to the Smiles-type and N-O rearrangements observed for N-acylated derivatives, highlighting the profound influence of the N-acyl group on the gas-phase fragmentation mechanisms of benzenesulfonamides. nist.gov
Intramolecular Rearrangement Mechanisms of Benzenesulfonamide Derivatives
Beyond gas-phase reactions, benzenesulfonamide derivatives can undergo significant intramolecular rearrangements in solution, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations often proceed through complex mechanistic pathways, including concerted migrations.
A notable example of such a rearrangement was developed based on the structure of N-fluoro-N-alkyl benzenesulfonamides. acs.orgnih.gov These compounds, when treated with formic acid at a mild temperature of 50 °C, undergo a novel rearrangement to produce a variety of benzenesulfonamides and corresponding aldehydes or ketones. acs.orgnih.gov The proposed reaction mechanism is a concerted process that involves a 1,2-aryl migration from the sulfur atom to the adjacent carbon atom. acs.orgnih.gov This aryl shift occurs simultaneously with the departure of a fluorine anion in a process analogous to an Sₙ2 mechanism. acs.org This reaction is distinguished by its interesting mechanism, mild conditions, and broad substrate scope. nih.gov Such 1,2-aryl migrations, often classified as neophyl-type rearrangements, are powerful tools in synthesis for creating sterically hindered α-quaternary centers. researchgate.netsioc-journal.cn
Radical-Mediated Mechanisms in N-Sulfonyl Imine Formation
The formation of N-sulfonyl imines, which are valuable synthetic intermediates, can be achieved through mechanisms involving radical species. These pathways offer alternatives to traditional condensation methods that often require harsh conditions and the removal of water. nih.gov
Radical additions and cyclizations of ene-sulfonamides serve as a key method for generating imine intermediates. beilstein-journals.orgd-nb.info The process is initiated by a radical cyclization, for example, mediated by tin hydride, which produces an α-sulfonamidoyl radical. beilstein-journals.orgnih.gov This radical intermediate is predisposed to undergo a β-elimination (or β-fragmentation) reaction, ejecting a stable sulfonyl radical (e.g., PhSO₂•). d-nb.infonih.gov The product of this elimination is a transient imine, which can then be isolated or participate in subsequent reactions. beilstein-journals.orgd-nb.info The formation of the imine is a characteristic and synthetically useful fate of α-sulfonamidoyl radicals. nih.gov
An alternative radical-mediated approach involves the reaction of aldehydes and sulfonamides in the presence of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and an initiator. nih.gov Mechanistic studies suggest that the reaction is initiated by a radical step, which activates the substrates, followed by a more conventional condensation of the sulfonamide unit to form the N-sulfonyl imine. nih.gov This method avoids the need for dehydrating conditions and expands the toolkit for synthesizing these important intermediates under mild conditions. nih.gov
Sulfonyl Radical Generation and Coupling Mechanisms
The generation of sulfonyl radicals from benzenesulfonamide derivatives is a key step in various synthetic methodologies. One prominent method involves the visible-light-mediated activation of sulfonamides. For instance, sulfonamides can be activated by reacting with an aldehyde to form an imine, from which a sulfonyl radical is generated photocatalytically. This process often utilizes an iridium-based photocatalyst that, upon irradiation, enters an excited state. This excited species then facilitates the formation of the sulfonyl radical from the imine through an energy transfer (EnT) process. acs.org The generated sulfonyl radical can then participate in a variety of coupling reactions, such as addition to alkenes to form carbon-centered radicals, which can then undergo further transformations like the Truce–Smiles rearrangement. acs.org
Another approach involves the use of N,N-difluorobenzenesulfonamide as a source of benzenesulfonyl radicals. In a catalyst-free reaction with α-methylstyrenes, this compound undergoes a free radical addition pathway. x-mol.net Furthermore, electrochemical methods have been employed to generate sulfonyl radicals from sources like p-toluenesulfinate. Anodic oxidation of the sulfinate produces the corresponding sulfonyl radical, which can then initiate cascade cyclizations with enynes. goettingen-research-online.de
The general mechanism for visible-light-induced sulfonyl radical generation can be summarized as follows:
Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).
Energy transfer from PC* to the sulfonamide derivative, leading to the homolytic cleavage of a bond (e.g., N–S bond) to generate the sulfonyl radical. rsc.org
The sulfonyl radical then engages in subsequent coupling reactions.
A plausible mechanism for a dual copper and visible-light-catalyzed S(O)₂–N coupling involves the generation of a sulfonyl radical from a phenylsulfinic acid derivative. A photocatalyst, such as [Ir(ppy)₃], is excited by visible light and then engages in a single electron transfer (SET) process with the sulfinic acid to produce the sulfonyl radical. nih.gov This radical can then couple with other reactive intermediates. nih.gov
Interactive Data Table: Methods for Sulfonyl Radical Generation from Benzenesulfonamide Derivatives
| Precursor | Method | Catalyst/Conditions | Application |
| Benzenesulfonamide-derived imine | Visible-light photocatalysis | Ir[dF(CF₃)ppy]₂(bpy)PF₆ | Truce-Smiles rearrangement |
| N,N-Difluorobenzenesulfonamide | Catalyst-free thermal reaction | Heat | Addition to α-methylstyrenes |
| p-Toluenesulfinate | Electrooxidation | Anodic oxidation | Cascade cyclization of 1,6-enynes |
| Phenylsulfinic acid | Dual copper and visible-light photocatalysis | [Ir(ppy)₃], Cu catalyst | S(O)₂–N coupling |
Nitrene Intermediate Generation and Trapping in S(O)₂–N Coupling
Nitrene intermediates, highly reactive species with a neutral, monovalent nitrogen atom, play a significant role in the formation of S(O)₂–N bonds. A common method for generating nitrenes is the photolysis or thermolysis of aryl azides. mdpi.comresearchgate.net In the context of benzenesulfonamide synthesis, a dual copper and visible-light-catalyzed S(O)₂–N coupling reaction between phenylsulfinic acid derivatives and aryl azides has been developed. mdpi.comresearchgate.net
The proposed mechanism involves the following key steps:
Visible light induces an excited state in a photocatalyst (e.g., an Iridium complex). nih.gov
This excited photocatalyst facilitates an energy transfer process with an aryl azide, leading to the extrusion of dinitrogen (N₂) and the formation of a triplet nitrene intermediate. nih.govmdpi.com
In a parallel catalytic cycle, a sulfonyl radical is generated from a phenylsulfinic acid via a single electron transfer process with the photocatalyst. nih.gov
The triplet nitrene is trapped by a Cu(I) catalyst to form a Cu(III) nitrene intermediate. mdpi.com
This intermediate then couples with the sulfonyl radical, followed by reductive elimination to yield the benzenesulfinamide product and regenerate the Cu(I) catalyst. mdpi.com
Alternatively, the triplet nitrene can be directly protonated and undergo a single electron transfer to form a nitrogen radical, which then couples with the sulfonyl radical to form the product. mdpi.com The use of an anomeric amide as a reagent can also lead to the in situ generation of an aminonitrene intermediate, which can be trapped by nitrosoarenes in an aminative N-N-N coupling reaction. rsc.org
It is important to distinguish the reactivity of sulfonyl nitrenes from sulfinyl nitrenes. Sulfonyl nitrenes typically undergo C–H insertion and aziridination reactions at the nitrogen atom. In contrast, sulfinyl nitrenes react via electrophilic attack at the sulfur atom. acs.org
Interactive Data Table: Generation and Trapping of Nitrene Intermediates
| Nitrene Precursor | Generation Method | Trapping Agent | Product |
| Aryl azide | Visible-light photocatalysis | Sulfonyl radical/Cu(I) catalyst | This compound |
| Anomeric amide | Chemical activation | Nitrosoarene | Triazene 1-oxide |
Intramolecular Nucleophilic Catalysis in Benzenesulfonamide Hydrolysis
The hydrolysis of benzenesulfonamides is generally a very slow reaction, often requiring harsh acidic conditions. lookchem.com However, the presence of a neighboring nucleophilic group can lead to significant rate accelerations through intramolecular catalysis. A well-studied example is the hydrolysis of benzenesulfonamides with a neighboring hydroxyl or carboxyl group. lookchem.comtandfonline.com
The mechanism for intramolecular nucleophilic catalysis by a hydroxyl group in the acid-catalyzed hydrolysis of o-(1-methyl-1-hydroxyethyl)-N-methylbenzenesulfonamide involves the formation of a cyclic intermediate. lookchem.comcapes.gov.br The neighboring hydroxyl group attacks the sulfonyl sulfur atom, leading to the formation of a five-membered ring intermediate, which then undergoes hydrolysis to yield the final products. The driving force for this rate enhancement is often attributed to the relief of ground-state strain in the transition state for cyclization. lookchem.com
Similarly, a neighboring carboxyl group can act as an intramolecular nucleophile. capes.gov.br The reaction proceeds through a pentacovalent sulfur intermediate. The efficiency of this catalysis, often expressed as the effective molarity (EM) of the catalytic group, can be very high, indicating a highly favorable intramolecular pathway. lookchem.com
It is worth noting that perfluoroalkyl sulfonamides (PFSams) are generally resistant to abiotic hydrolysis. However, the potential for facile S-N bond hydrolysis via intramolecular catalysis by ethanol and acetic acid amide substituents has been suggested and warrants further investigation. tandfonline.com
Interactive Data Table: Intramolecular Catalysis in Benzenesulfonamide Hydrolysis
| Catalytic Group | Substrate Example | Key Intermediate | Observation |
| Hydroxyl | o-(1-methyl-1-hydroxyethyl)-N-methylbenzenesulfonamide | Cyclic sultone-like intermediate | Significant rate acceleration compared to unsubstituted analogs. lookchem.com |
| Carboxyl | o-carboxybenzenesulfonamide derivatives | Pentacovalent sulfur intermediate | High effective molarity of the carboxyl group. lookchem.com |
Computational Investigations of Reaction Energy Profiles and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving benzenesulfonamides. rsc.orgoregonstate.edu These studies provide valuable insights into reaction energy profiles, the structures of transition states, and the thermodynamic and kinetic feasibility of different reaction pathways. rsc.org
For instance, computational studies have been used to investigate the phosphine-catalyzed [3+3] annulation reaction of a cyclohexa-2,5-dienone substituted benzenesulfonamide. DFT calculations revealed that the nucleophilic addition of the deprotonated benzenesulfonamide to an allylic phosphonium (B103445) intermediate is both kinetically and thermodynamically more favorable than an alternative pathway involving an allylic phosphorus ylide. bohrium.com
In the study of a silver-catalyzed N-N bond formation via nitrene transfer, DFT calculations were employed to map out the free energy profile. acs.org The calculations helped to identify the rate-determining step and to understand the role of spin crossover in the reaction mechanism, where the reaction proceeds through a more stable triplet state metal-nitrene complex. acs.org
Computational methods are also used to complement experimental data in structural and spectroscopic studies of benzenesulfonamide derivatives. tandfonline.comnih.govmkjc.in For example, DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures. nih.govresearchgate.net Furthermore, techniques like Natural Bonding Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide deeper understanding of bonding interactions and charge distribution within the molecules. mkjc.in
The investigation of tautomeric equilibria, such as the enol-imine ↔ keto-amine tautomerism in Schiff base derivatives of benzenesulfonamide, has also been aided by computational studies. These calculations can determine the relative stabilities of tautomers and the energy barriers for their interconversion in both the gas phase and in solution. tandfonline.com
Interactive Data Table: Computational Methods in Benzenesulfonamide Research
| Research Area | Computational Method | Key Findings |
| Reaction Mechanism | DFT, IRC | Determination of lowest energy reaction pathways, identification of transition states. rsc.orgbohrium.com |
| Catalysis | DFT | Elucidation of catalyst role, understanding of spin states in metal-catalyzed reactions. acs.org |
| Structural Analysis | DFT, NBO, AIM | Prediction of molecular geometries, spectroscopic properties, and bonding interactions. mkjc.in |
| Tautomerism | DFT, PCM | Calculation of relative stabilities of tautomers and energy barriers for interconversion. tandfonline.com |
Advanced Applications of Benzenesulfonamide in Synthetic Organic Chemistry
Benzenesulfonamide (B165840) as a Versatile Synthon and Building Block for Complex Molecular Scaffolds
In the lexicon of organic synthesis, a "synthon" represents a conceptual unit within a molecule that assists in the formation of a chemical bond, while a "building block" is the actual chemical reagent used to achieve this transformation. Benzenesulfonamide and its derivatives excel in both roles due to the distinct reactivity and electronic properties conferred by the sulfonamide functional group. scbt.com These compounds serve as fundamental starting materials for constructing a wide array of complex molecular architectures. scbt.com
The sulfonamide moiety enhances the solubility and reactivity of the parent molecule, allowing it to participate in various chemical reactions. scbt.com For instance, the presence of amino and other functional groups on the benzene (B151609) ring, as seen in compounds like 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide, facilitates engagement in nucleophilic substitution reactions, opening pathways to diverse derivatives. scbt.com The unique electronic characteristics of the sulfonamide group enable specific and selective interactions with electrophiles, making these compounds valuable intermediates in the assembly of complex structures. scbt.com
This versatility is harnessed in fragment-based drug discovery, where the aromatic sulfonamide moiety (ArSO₂NH₂) is a well-established recognition fragment for specific biological targets, such as bovine carbonic anhydrase II (bCA II). griffith.edu.au By incorporating the benzenesulfonamide scaffold into a building block, researchers can systematically build and screen libraries of compounds to identify potent inhibitors. griffith.edu.au The 1,3,5-triazine (B166579) scaffold, for example, can be sequentially derivatized with benzenesulfonamide to create defined molecular structures designed to target specific proteins. mdpi.com This strategic use of benzenesulfonamide as a building block is pivotal in designing molecules with precise biological functions. mdpi.com
Precursors for N-Sulfonyl Imines and their Role in Organic Transformations
N-sulfonyl imines are a class of electron-deficient imines that are stable enough to be isolated yet sufficiently reactive to undergo a wide range of chemical transformations. scispace.com They are powerful synthetic intermediates, and their most common preparation method involves the direct condensation of a sulfonamide with an aldehyde. nih.gov
The primary challenge in this synthesis is the low nucleophilicity of the sulfonamide nitrogen, which often necessitates harsh acidic conditions to activate the carbonyl group of the aldehyde. scispace.com Such conditions can be incompatible with the stability of the final N-sulfonyl imine product. scispace.comorgsyn.org To overcome this, various catalytic systems have been developed to promote the reaction under milder conditions. These include Lewis acids, organo-catalysts, and silica-supported reagents. scispace.comresearchgate.netarkat-usa.org For instance, AlCl₃ has been shown to be an efficient reagent for preparing N-sulfonyl imines under solvent-free conditions. scispace.com
| Catalyst/Reagent | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| AlCl₃ | Solvent-free, room temperature | High yield, avoids toxic solvents | scispace.com |
| P₂O₅/SiO₂ | Solvent-free, 110 °C | High yields, short reaction times, green chemistry protocol | arkat-usa.org |
| Triarylmethyl chlorides | Metal-free, 40 °C | Suitable for acid-sensitive substrates, high efficiency | researchgate.net |
| I₂ / PhI(OAc)₂ | Visible-light or heat promoted | Operationally simple, mild alternative, uses stable reagents | nih.gov |
Once formed, N-sulfonyl imines serve as versatile electrophiles in numerous organic transformations, including nucleophilic additions, cycloadditions, aza-Friedel–Crafts reactions, and ene reactions. nih.gov More recently, sulfonamide-derived imines have been used as precursors to sulfonyl radicals under visible-light photocatalysis, enabling novel alkene functionalization reactions through processes like the Truce–Smiles rearrangement. acs.org This demonstrates the expanding utility of benzenesulfonamide as a gateway to highly reactive and synthetically valuable intermediates.
Applications in the Synthesis of Dyes and Polymers
The structural framework of benzenesulfonamide is a key component in the synthesis of various industrial materials, most notably dyes and polymers. ontosight.ai
In dye chemistry, benzenesulfonamide derivatives are crucial intermediates for producing a range of colorants, particularly azo dyes. emerald.comtsijournals.com These derivatives can be diazotized and coupled with other aromatic compounds to generate the chromophoric azo group (–N=N–). emerald.comresearchgate.net A significant area of research focuses on incorporating the benzenesulfonamide moiety into reactive dyes to enhance their properties. For example, introducing benzenesulfonamide derivatives into a triazine ring has been shown to improve the light-fastness of azo reactive dyes by about one grade. rsc.orgresearchgate.net This strategy helps the dye molecule dissipate energy from UV light through fluorescence, protecting the chromophore from degradation. rsc.org
In polymer science, benzenesulfonamide is used as a monomer in condensation polymerization, typically with formaldehyde (B43269) and other co-monomers like melamine (B1676169) (1,3,5-triazine-2,4,6-triamine). ontosight.aiontosight.ai The resulting polymers are complex, cross-linked networks that exhibit high thermal stability, chemical resistance, and mechanical strength. ontosight.aiontosight.ai Butylation of these polymers can further modify their properties, such as solubility and flexibility. ontosight.ai These robust polymers find applications in industrial coatings, adhesives, and composite materials. ontosight.aiontosight.ai Additionally, the synthesis of pH-responsive polymers has been achieved through the polymerization of monomers like N-benzenesulfonamide maleimide, which can be synthesized via a microwave-assisted reaction between maleic anhydride (B1165640) and 4-amino-benzenesulfonamide. tandfonline.comtandfonline.com
| Material Type | Benzenesulfonamide Derivative Used | Co-reactants | Resulting Product/Application | Reference |
|---|---|---|---|---|
| Azo Reactive Dye | Benzenesulfonamide | Cyanuric chloride, J-acid, 4-(β-sulfatoethylsulfonyl)aniline | Hetero-bifunctional dyes with high light-fastness | rsc.orgresearchgate.net |
| Disperse Dye | 4-Substituted benzenesulfonamide | N'-(2-bromobenzylidene)-2-cyanoacetohydrazide | Dyes for polyester (B1180765) fabrics | emerald.com |
| Resin Polymer | Benzenesulfonamide, ar-methyl- | Formaldehyde, 1,3,5-triazine-2,4,6-triamine | Thermostable polymers for coatings and adhesives | ontosight.ai |
| pH-Responsive Polymer | 4-Amino-benzenesulfonamide | Maleic anhydride | Poly(N-benzenesulfonamide maleimide) for potential pharmaceutical use | tandfonline.comtandfonline.com |
Utility as a Functional Protecting Group in Multistep Organic Synthesis
In complex, multistep organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. The benzenesulfonyl group is widely employed as a robust protecting group for primary and secondary amines. orgsyn.orgutdallas.edu
The resulting sulfonamide (R-NH-SO₂Ph) is known for its exceptional stability, tolerating a broad spectrum of reaction conditions, including strongly acidic or basic media and various oxidative or reductive reagents. orgsyn.orgresearchgate.net However, this high stability can be a significant drawback, as the removal (deprotection) of the sulfonyl group often requires harsh conditions that may not be compatible with other sensitive functional groups in a highly functionalized molecule. researchgate.netresearchgate.net
To address this challenge, chemists have developed modified benzenesulfonamide-based protecting groups that offer comparable stability but can be cleaved under much milder conditions. A prominent strategy involves introducing electron-withdrawing groups, such as nitro groups, onto the benzene ring. researchgate.net For example, 2-nitrobenzenesulfonamides (nosyl-amides) and 4-nitrobenzenesulfonamides can be readily cleaved by a nucleophilic aromatic substitution mechanism using a thiol and a base under mild conditions. researchgate.netresearchgate.net More advanced groups, like the nonafluoromesitylenesulfonyl (Nms) group, have been designed to provide high stability and orthogonality to other protecting groups while allowing for gentle deprotection with a thiol, even without a base. researchgate.netenamine.net
| Protecting Group | Abbreviation | Key Feature | Typical Deprotection Conditions | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl | Tosyl (Ts) | Very high stability, robust | Harsh: Na/NH₃, HBr/AcOH, Red-Al | researchgate.net |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Cleaved by SNAr | Mild: Thiophenol, K₂CO₃ in DMF | researchgate.net |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Cleaved by fluoride-induced elimination | Mild: TBAF or CsF in MeCN or DMF | orgsyn.org |
| Nonafluoromesitylenesulfonyl | Nms | High stability, orthogonal to Boc and other sulfonamides | Mild: Thiophenol in MeCN/H₂O | researchgate.netenamine.net |
This evolution of benzenesulfonamide-based protecting groups highlights a sophisticated approach to balancing stability and reactivity, which is essential for the successful execution of modern organic synthesis.
Contributions to the Synthesis of Bioactive Organosulfur Compounds
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the molecular architecture of numerous therapeutic agents. sci-hub.se Its ability to act as a bioisostere for carboxylic acids and its strong hydrogen bonding capabilities make it a cornerstone for designing compounds with specific biological activities. nih.gov Consequently, synthetic methods that utilize benzenesulfonamide to construct bioactive organosulfur compounds are of paramount importance.
A significant body of research is dedicated to synthesizing novel molecules where a benzenesulfonamide moiety is linked to another pharmacologically active heterocycle. For instance, new series of compounds have been developed by conjugating substituted benzenesulfonamides with thiopyrimidine or 2-aminothiazole (B372263) scaffolds. mdpi.comnih.gov These hybrid molecules have shown promising broad-spectrum antimicrobial efficacy against various bacterial and fungal strains. mdpi.com
Furthermore, the benzenesulfonamide group is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Synthetic efforts have focused on creating novel CA inhibitors by incorporating the benzenesulfonamide moiety into molecules containing other functional groups, such as selenides, to target specific CA isozymes. nih.gov Similarly, benzenesulfonamide derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key target for managing type 2 diabetes and obesity. nih.gov The synthesis of these bioactive molecules often begins with readily available starting materials like amino acids, which react with a benzenesulfonyl chloride to form the core sulfonamide structure that is further elaborated. researchgate.netresearchgate.net
| Synthesized Compound Class | Key Synthetic Strategy | Target Biological Activity | Reference |
|---|---|---|---|
| Thiopyrimidine-Benzenesulfonamides | Conjugation of a pyrimidine (B1678525) scaffold to a substituted benzenesulfonamide via a thioacetamide (B46855) linker. | Antimicrobial (antibacterial and antifungal) | mdpi.com |
| Thiazole-Sulfonamides | Reaction of 2-aminothiazole with various substituted benzenesulfonyl chlorides. | Antioxidant | nih.gov |
| Benzenesulfonamide-bearing Selenides | Ring-opening of epoxides with a selenolate generated from a diselenide-benzenesulfonamide precursor. | Carbonic Anhydrase Inhibition | nih.gov |
| Amino Acid-derived Sulfonamides | Reaction of amino acids (e.g., leucine, cysteine) with benzenesulfonyl chloride. | Antimicrobial, Anti-inflammatory | researchgate.netresearchgate.net |
| Triazolo-thiadiazole Benzenesulfonamides | Cyclization reactions starting from a benzenesulfonamide precursor. | Antitumor (Breast Cancer) | researchgate.net |
The consistent and successful incorporation of benzenesulfonamide into these diverse structures underscores its enduring contribution to the discovery and development of new bioactive organosulfur compounds.
Benzenesulfinamide As a Chiral Auxiliary in Asymmetric Synthesis
Principles of Stereocontrol and Chiral Induction with Sulfinyl Auxiliaries
The effectiveness of sulfinyl auxiliaries, including benzenesulfinamide derivatives, in controlling stereochemistry stems from the chiral sulfur atom within the sulfinyl group. nih.govwikipedia.org This chirality creates a biased steric environment that directs the approach of incoming reagents to one face of the molecule over the other. wikipedia.org The electron-withdrawing nature of the sulfinyl group activates adjacent functional groups, such as imines, for nucleophilic attack. wikipedia.org
A key principle in the application of sulfinyl auxiliaries is the formation of a transient, diastereomeric intermediate. dokumen.pub For instance, when a chiral sulfinamide is condensed with an aldehyde or ketone, it forms a chiral N-sulfinyl imine. sigmaaldrich.com The subsequent addition of a nucleophile to this imine proceeds through a diastereomeric transition state, where the chiral sulfinyl group dictates the stereochemical outcome of the new stereocenter. wikipedia.org The resulting product is a diastereomerically enriched sulfinamide, from which the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched amine. sigmaaldrich.com The stability of the sulfinyl group and its predictable directing effects are crucial for achieving high levels of stereoselectivity. wikipedia.org
The Ellman's (S)-tert-Butanesulfinamide Paradigm and its Analogues
In 1997, Jonathan A. Ellman introduced (S)-tert-butanesulfinamide, which has since become a widely used and versatile chiral auxiliary in both academic and industrial settings. sigmaaldrich.comyale.edu Often referred to as Ellman's auxiliary, it serves as a chiral ammonia (B1221849) equivalent for the synthesis of a broad range of amines. sigmaaldrich.comwikipedia.org Its widespread adoption is due to its high effectiveness in inducing chirality and the development of a practical, catalytic, and enantioselective synthesis for its preparation. yale.edu
The paradigm established by Ellman involves the condensation of tert-butanesulfinamide with aldehydes or ketones to form tert-butanesulfinyl imines. sigmaaldrich.com These imines are activated by the tert-butanesulfinyl group, making them susceptible to nucleophilic addition with high diastereoselectivity. sigmaaldrich.com The bulky tert-butyl group plays a significant role in the stereochemical control. After the addition, the auxiliary can be easily removed under mild acidic conditions to afford the desired chiral amine. sigmaaldrich.com This methodology has proven robust for synthesizing various complex amine-containing molecules. sigmaaldrich.com The success of Ellman's auxiliary has spurred the development of other sulfinamide-based chiral auxiliaries. rsc.org
Enantioselective Synthesis of Chiral Amines and their Derivatives
The use of this compound-based chiral auxiliaries, particularly Ellman's tert-butanesulfinamide, is a cornerstone of modern enantioselective amine synthesis. yale.edu This methodology provides a reliable route to a wide array of chiral amines, which are prevalent in pharmaceuticals and natural products. iupac.org The process generally involves the diastereoselective addition of organometallic reagents (like Grignard or organolithium reagents) to N-sulfinyl imines derived from the condensation of the chiral sulfinamide with aldehydes or ketones. sigmaaldrich.comharvard.edu
The high diastereoselectivity observed in these additions is attributed to a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face, as directed by the bulky sulfinyl group. iupac.org This approach has been successfully applied to the synthesis of:
α-branched and α,α-dibranched amines sigmaaldrich.com
1,2- and 1,3-amino alcohols sigmaaldrich.comiupac.org
α- and β-amino acids and their esters sigmaaldrich.com
Chiral heterocycles such as aziridines, pyrrolidines, and piperidines sigmaaldrich.comresearchgate.net
The versatility of this method is highlighted by its application in the total synthesis of complex natural products and drug candidates. yale.edu The straightforward removal of the sulfinyl auxiliary under acidic conditions makes it an attractive and practical method for obtaining enantiomerically pure amines. sigmaaldrich.com
Diastereoselective Preparation of Sulfinates
The diastereoselective preparation of sulfinates is a key strategy for accessing enantiomerically enriched sulfur compounds, which can then be converted to other chiral sulfur-containing molecules like sulfinamides and sulfoxides. nih.govacs.org A common approach involves the use of a chiral auxiliary, often a chiral alcohol, which reacts with a sulfinyl chloride to form a mixture of diastereomeric sulfinate esters. acs.orgacs.org One of the most well-known and commercially available chiral auxiliaries for this purpose is (-)-menthol, which leads to the formation of Andersen's sulfinate. acs.org
Often, one of the diastereomers is a solid and can be readily isolated in a diastereomerically pure form through crystallization. acs.org This isolated sulfinate ester is a versatile intermediate. For example, nucleophilic substitution at the sulfur center with an appropriate amine or organometallic reagent proceeds with inversion of configuration at the sulfur atom, providing a reliable method for the synthesis of chiral sulfinamides and sulfoxides. nih.govacs.org This strategy, while effective, can result in significant waste due to the need for stoichiometric amounts of the chiral auxiliary. nih.gov
| Chiral Auxiliary | Application | Key Feature |
| (-)-Menthol | Synthesis of Andersen's sulfinate | One diastereomer is often crystalline and easily purified. acs.org |
| Diacetone-D-glucose | Diastereoselective preparation of sulfinates | A readily available sugar-derived auxiliary. acs.org |
| (R)-N-benzyl-1-phenylethanamine | Preparation of chiral sulfinamides | One diastereomer can be separated by crystallization. nih.govacs.org |
Diversification of Chiral Auxiliaries in Sulfinamide Synthesis (e.g., Menthol, Diacetone-D-glucose, Quinine (B1679958), Methamphetamine, Chiral Oxathiazin-2-one)
While Ellman's tert-butanesulfinamide is a dominant chiral auxiliary, significant research has been dedicated to the development and application of a diverse range of other chiral auxiliaries for the asymmetric synthesis of sulfinamides. nih.govthieme-connect.com This diversification is driven by the need for alternative reagents that may be more cost-effective, recyclable, or offer different reactivity and selectivity profiles.
Some notable examples of these diversified chiral auxiliaries include:
Menthol : L-menthol is a classic chiral auxiliary used in the Andersen-Tashiro method to produce diastereomerically pure sulfinate esters, which are precursors to chiral sulfinamides. acs.orgthieme-connect.com
Diacetone-D-glucose : This sugar-derived chiral alcohol has also been effectively used as a chiral auxiliary in the synthesis of sulfinates. acs.org
Quinine : This readily available and inexpensive cinchona alkaloid has been employed as a chiral auxiliary for the asymmetric synthesis of enantioenriched sulfinamides. thieme-connect.com The quinine auxiliary can often be recovered and recycled. thieme-connect.com
Methamphetamine : Chiral amines like methamphetamine have been utilized as auxiliaries to prepare chiral sulfinamides. nih.gov
Chiral Oxathiazin-2-one : These heterocycles have also been explored as chiral auxiliaries in sulfinamide synthesis.
The general strategy involves reacting a sulfinyl chloride with the chiral auxiliary to form a diastereomeric intermediate (a sulfinate ester or a sulfinamide). nih.govthieme-connect.com The diastereomers are then separated, often by crystallization, and the desired enantiomer is obtained after cleavage of the auxiliary. nih.govthieme-connect.com
| Chiral Auxiliary | Type | Application | Reference |
| (-)-Menthol | Chiral Alcohol | Synthesis of diastereomeric sulfinate esters | acs.orgthieme-connect.com |
| Diacetone-D-glucose | Chiral Alcohol | Synthesis of diastereomeric sulfinate esters | acs.org |
| Quinine | Alkaloid | Asymmetric synthesis of enantioenriched sulfinamides | thieme-connect.com |
| (R)-N-benzyl-1-phenylethanamine | Chiral Amine | Preparation of diastereomeric sulfinamides | nih.govacs.org |
Application in Stereoselective Solid-Phase Oligosaccharide Synthesis
The principles of using chiral auxiliaries have been extended to the complex field of oligosaccharide synthesis, particularly in solid-phase synthesis. uga.edunih.gov A major challenge in this area is the stereoselective formation of 1,2-cis-glycosidic bonds. uga.edu To address this, glycosyl donors bearing a participating chiral auxiliary at the C-2 position have been developed. uga.edu
One such auxiliary is the (S)-(phenylthiomethyl)benzyl ether group. uga.edu When a glycosyl donor equipped with this auxiliary is activated, it can lead to the formation of an anomeric β-sulfonium ion. uga.edu The subsequent displacement of this intermediate by a sugar alcohol results in the formation of the desired α-glycoside (a 1,2-cis linkage). uga.edu This methodology has been successfully applied to the on-resin synthesis of a biologically important glucoside containing multiple 1,2-cis-glycosidic linkages with complete control over the anomeric selectivity. uga.edu The use of such chiral auxiliaries is a significant step toward the routine automated solid-supported synthesis of complex oligosaccharides. uga.edunih.gov
Stereoselective Formation of N-Sulfinyl Imines
The stereoselective formation of N-sulfinyl imines is a critical first step in the widely used Ellman method for asymmetric amine synthesis. sigmaaldrich.comthieme-connect.com These chiral imines are typically prepared by the direct condensation of an enantiomerically pure sulfinamide, such as tert-butanesulfinamide, with an aldehyde or a ketone. sigmaaldrich.comthieme-connect.com
For the synthesis of N-sulfinyl aldimines (from aldehydes), the reaction is often facilitated by a Lewis acidic dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or copper(II) sulfate (CuSO₄). harvard.eduthieme-connect.com The use of CuSO₄ is particularly advantageous as it allows for high yields without requiring a large excess of the aldehyde. harvard.edu
The condensation with ketones to form N-sulfinyl ketimines is generally more challenging and often requires a more potent Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), and elevated temperatures. harvard.eduthieme-connect.comresearchgate.net It is crucial that these condensation reactions proceed without racemization at the sulfur stereocenter. harvard.edu The resulting N-sulfinyl imines are versatile intermediates, serving as electrophiles in a variety of highly diastereoselective nucleophilic addition reactions. sigmaaldrich.comresearchgate.net The sulfinyl group not only directs the stereochemistry of the addition but also acts as a protecting group for the resulting amine. wikipedia.org
Computational Chemistry and Theoretical Investigations of Benzenesulfonamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of benzenesulfonamide (B165840) and its derivatives. By approximating the electron density of the molecule, DFT methods allow for the accurate calculation of various molecular properties, from reaction mechanisms to spectroscopic parameters.
Theoretical studies have been instrumental in mapping the reaction pathways of benzenesulfonamide, particularly its decomposition. One notable investigation focused on the elimination of sulfur dioxide (SO₂) from aromatic sulfonamide anions. epa.gov Using DFT, researchers analyzed three potential reaction pathways. epa.gov The most energetically favorable pathway involves a nucleophilic attack by the nitrogen anion, leading to a three-membered ring rearrangement before the eventual loss of SO₂. epa.gov
Calculations revealed a good linear relationship between the activation enthalpies and the reaction enthalpies for this pathway, with a correlation coefficient of 0.931. epa.gov Further analysis using Marcus theory suggested that the intrinsic properties of the molecule are the primary driving force for the reaction. epa.gov The study also explored the influence of substituents on the reaction, finding that electron-withdrawing groups on the N-substituted benzene (B151609) ring hinder the rearrangement, whereas such groups on the S-substituted ring facilitate it. epa.gov Another study on phosphine-catalyzed annulation reactions involving benzenesulfonamide derivatives also utilized DFT to compare different mechanistic pathways, concluding that the nucleophilic addition of the amide anion to an allylic phosphonium (B103445) is the more favorable route. bohrium.com
The conformational landscape of benzenesulfonamide has been explored through a combination of gas electron diffraction (GED) and quantum chemical calculations. These studies have shown that benzenesulfonamide can exist in two stable conformations, which are defined by the orientation of the amino (-NH₂) group relative to the sulfonyl (-SO₂) group. researchgate.netjst.go.jp
The two primary conformers are an "eclipsed" form, where the NH₂ group eclipses the S=O bonds, and a "staggered" form. researchgate.netjst.go.jp DFT calculations, specifically using the B3LYP functional with various basis sets, predict that the eclipsed conformer is more stable by approximately 0.42 to 0.5 kcal/mol. researchgate.netjst.go.jp The barrier to internal rotation around the C-S bond was calculated to be around 1.68 to 1.82 kcal/mol. jst.go.jp These theoretical findings are consistent with experimental GED data, which indicate that the eclipsed conformer is the dominant species in the gas phase. researchgate.netjst.go.jp
Table 1: Calculated Relative Energies of Benzenesulfonamide Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Eclipsed | B3LYP/6-311++G(2df,p) | 0.00 | jst.go.jp |
| Staggered | B3LYP/6-311++G(2df,p) | 0.42 | jst.go.jp |
| Eclipsed | MP2/6-31G(2df,p) | 0.00 | jst.go.jp |
| Staggered | MP2/6-31G(2df,p) | ~0.5 | researchgate.net |
DFT calculations have been successfully employed to predict the spectroscopic properties of benzenesulfonamide and its derivatives, showing good agreement with experimental data. The Gauge-Invariant Atomic Orbital (GIAO) method, a DFT-based approach, has been used to calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for para-halogenated benzenesulfonamides. nih.govresearchgate.net These theoretical calculations have been shown to be consistent with experimental X-ray crystal structures and observed NMR spectra. nih.govresearchgate.net Similar studies on other derivatives have also demonstrated the power of DFT in predicting NMR chemical shifts, confirming that the calculated values are in good agreement with experimental findings.
Molecular reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical information about the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a particularly important parameter, with a smaller gap generally indicating higher reactivity.
For benzenesulfonamide derivatives, DFT calculations have been used to determine these electronic parameters. rsc.org For instance, in a study of novel benzenesulfonamide-based carboxamides, the HOMO-LUMO energy gap was calculated to be as low as 2.9756 eV for one derivative, indicating high chemical reactivity and biological activity. nih.govtandfonline.com In another study of a fluorinated benzenesulfonamide, the HOMO-LUMO gap was found to be 2.122 eV, suggesting significant redox activity. researchgate.net These calculations help in understanding the electronic structure and predicting the reactivity of these compounds, which is crucial for their application in drug design. rsc.orgresearchgate.net
Table 2: Calculated Molecular Reactivity Descriptors for a Benzenesulfonamide Derivative
| Parameter | Calculated Value (eV) | Reference |
|---|---|---|
| HOMO Energy | - | nih.gov |
| LUMO Energy | - | nih.gov |
| HOMO-LUMO Energy Gap | 2.9756 | nih.govtandfonline.com |
| Ionization Potential | - | nih.gov |
| Electron Affinity | - | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular docking simulations have been extensively used to study the interactions of benzenesulfonamide derivatives with various biological targets, including carbonic anhydrases (CAs) and vascular endothelial growth factor receptor 2 (VEGFR-2). These studies have successfully predicted the binding modes and identified the key intermolecular interactions responsible for the inhibitory activity of these compounds.
For carbonic anhydrase, docking studies have shown that the sulfonamide group is crucial for binding, with the nitrogen atom often coordinating with the zinc ion in the active site. derpharmachemica.comnih.govnih.gov Hydrogen bonds with key residues such as Thr199 and Gln92 are also frequently observed. nih.govresearchgate.net In the case of VEGFR-2, docking studies have revealed that benzenesulfonamide derivatives can form hydrogen bonds with essential amino acids like Glu917, Cys919, and Asp1046 in the kinase domain. jst.go.jpnih.gov These interactions are critical for the inhibition of the enzyme's activity. The binding energies calculated from these simulations often correlate well with the experimentally determined inhibitory activities. rsc.orgtandfonline.com
Table 3: Predicted Binding Interactions of Benzenesulfonamide Derivatives with Biological Targets
| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| Benzenesulfonamide-1,2,3-triazole | Carbonic Anhydrase I (hCA I) | Gln92, His119, Thr199, His200 | -5.13 | tandfonline.comresearchgate.net |
| Benzenesulfonamide-1,2,3-triazole | Carbonic Anhydrase II (hCA II) | His94, Leu198, Gln92, His200 | -5.32 | tandfonline.comresearchgate.net |
| Benzenesulfonamide-thiazolidinone | Carbonic Anhydrase IX (hCA IX) | Thr199, Gln92 | - | nih.govnih.gov |
| Benzenesulfonamide-3,4-dimethoxyphenyl | VEGFR-2 | Glu917, Cys919, Lys838 | -19.61 | jst.go.jp |
| Benzo[g]quinazoline-benzenesulfonamide | VEGFR-2 | Asp1046, Lys868 | - | nih.gov |
| Benzenesulfonamide-1,3,4-thiadiazole | VEGFR-2 | Glu917, Cys919, Glu885, Asp1046 | -8.40 | plos.org |
Estimation of Binding Affinities and Inhibitory Potentials
Computational methodologies are instrumental in the preliminary assessment of benzenesulfonamide derivatives, providing estimations of their binding affinities and inhibitory capabilities. These theoretical predictions are crucial for prioritizing compounds for further experimental validation. Molecular docking, a widely used technique, predicts how a ligand will bind to a protein's active site and provides a scoring function to estimate the binding affinity.
In studies targeting carbonic anhydrase (CA) enzymes, molecular docking has been effectively used to forecast the binding modes of various benzenesulfonamide-based inhibitors. A significant correlation is often observed between the computationally derived docking scores and the experimentally determined inhibition constants (Kᵢ). nih.govnih.gov For example, a docking simulation of a novel benzenesulfonamide derivative with carbonic anhydrase II (CA II) and a mimic of carbonic anhydrase IX (CA IX) yielded docking scores of -9.782 and -7.466, respectively, indicating a strong predicted binding affinity. researchgate.net These models consistently highlight the critical interaction between the sulfonamide group and the zinc ion within the CA active site as a key factor for potent inhibition. researchgate.netmdpi.com
The application of these computational tools extends to other enzyme targets as well. For instance, in the development of inhibitors for Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma, molecular docking was used to predict the interaction modes of benzenesulfonamide analogs. nih.gov The binding energies calculated from these simulations help to identify which structural modifications are likely to improve the inhibitory potential of the compounds. benthamscience.com
Below is a table showcasing representative docking scores and binding energies of benzenesulfonamide derivatives against various protein targets, as reported in different studies.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |
| Benzenesulfonamide Analog | Carbonic Anhydrase II | -9.782 | - | Metal coordination with Zn, H-bond with Thr199 | mdpi.com |
| Benzenesulfonamide Analog | Carbonic Anhydrase IX (mimic) | -7.466 | - | Metal coordination with Zn, H-bond with Thr199 | mdpi.com |
| Triazole Benzenesulfonamide Deriv. (Cmpd 2) | Carbonic Anhydrase IX (5FL4) | - | -8.2 | H-bond with Thr200, Thr201, Gln92, Leu91, Val130 | nih.gov |
| Triazole Benzenesulfonamide Deriv. (Cmpd 20) | Carbonic Anhydrase IX (5FL4) | - | -8.1 | H-bond with Thr200, Thr201, His68, Gln92, Asp131 | nih.gov |
| Triazole Benzenesulfonamide Deriv. (Cmpd 27) | Carbonic Anhydrase IX (5FL4) | - | -9.2 | H-bond with Thr200, Thr201, Asn66, His68, Gln92 | rsc.org |
| SLC-0111 (Reference) | Carbonic Anhydrase IX (5FL4) | - | -7.9 | H-bond with Thr200, Thr201, Gln92, Leu91, Val130 | nih.gov |
Table is for illustrative purposes and combines data from multiple sources.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic and detailed view of the interactions between benzenesulfonamide ligands and their protein targets, going beyond the static picture provided by molecular docking. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. mdpi.com
A key metric for assessing the stability of a ligand-protein complex is the Root Mean Square Deviation (RMSD). A stable RMSD value for the protein backbone and the ligand over the simulation time, typically nanoseconds, suggests a stable binding complex. rsc.orgmdpi.com For example, in a 100 ns simulation of a triazole benzenesulfonamide derivative (compound 27) complexed with carbonic anhydrase IX, the protein backbone RMSD remained stable at around 2.0 Å, indicating a better structural reconstruction compared to a reference compound. rsc.org Similarly, MD simulations of benzenesulfonamide pyrazole-pyrazoline analogues with Histo-aspartic protease (HAP) from Plasmodium falciparum also demonstrated the stability of the ligand-enzyme complex. nih.gov
The Root Mean Square Fluctuation (RMSF) is another important analysis that reveals the flexibility of different parts of the protein. rsc.orgmdpi.com It can highlight which amino acid residues become more or less flexible upon ligand binding. nih.gov In the simulation of the compound 27-CA IX complex, the RMSF values for the protein backbone were in the range of 0.343 to 2.935 Å, indicating moderate fluctuations and a stable interaction. rsc.org These simulations can reveal subtle but critical conformational changes, such as the flipping of a triazole ring or conformational shifts in the benzene ring, which can lead to the formation of additional stabilizing hydrogen bonds. rsc.org
To gain a more quantitative understanding of the binding affinity, data from MD simulations can be processed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. nih.govambermd.org
These methods are popular because they are less computationally intensive than alchemical free energy calculations but often more accurate than simple docking scores. nih.gov The binding free energy is calculated based on an ensemble of snapshots taken from the MD trajectory. ambermd.org The total free energy is a sum of changes in van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy upon ligand binding. nih.gov
In a study on triazole benzenesulfonamide derivatives as carbonic anhydrase IX inhibitors, both MM-PBSA and MM-GBSA calculations were performed to affirm the binding affinity of the most promising compound. rsc.org These calculations provide a theoretical validation of the ligand's potency. While powerful, the accuracy of MM/PBSA and MM/GBSA can be influenced by several factors, including the force field used, the treatment of electrostatics, and the neglect of conformational entropy in many standard implementations. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nanobioletters.comtandfonline.com This method is pivotal for identifying the key molecular features—such as steric, electronic, and hydrophobic properties—that dictate the potency of benzenesulfonamide derivatives. nih.gov
For benzenesulfonamide-based carbonic anhydrase inhibitors, QSAR studies have been instrumental in understanding the structural requirements for effective inhibition. nanobioletters.comtandfonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize favorable and unfavorable regions for different physicochemical properties around the aligned molecules. nih.gov For example, a QSAR study on thiazole (B1198619) benzenesulfonamide substituted 3-pyridylethanolamines as β3-adrenergic receptor agonists highlighted that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for activity. nih.gov Another analysis on antibacterial benzenesulfonamide-fluoroquinolones showed a linear correlation of activity with electronic and steric parameters, suggesting that small, electron-donating groups enhance activity against Gram-positive bacteria. nih.gov
These analyses provide a clear guide for medicinal chemists, indicating where to modify the benzenesulfonamide scaffold to improve biological activity.
A significant outcome of QSAR analysis is the creation of predictive models that can estimate the biological activity of new, unsynthesized benzenesulfonamide analogues. nih.govnanobioletters.com These models, once rigorously validated, become powerful tools for virtual screening, enabling researchers to prioritize the synthesis of compounds with the highest predicted potency. unifi.it
The predictive power of a QSAR model is typically assessed by its performance on an external test set of compounds not used in model development. Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictive ability. nih.govresearchgate.net
For instance, a QSAR model developed for benzenesulfonamide derivatives as TrkA inhibitors showed a correlation coefficient (r) of 0.8385 for the training set and 0.8282 for the test set, indicating good predictive efficacy. nih.gov Similarly, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide derivatives as antidiabetic agents yielded a statistically valid model with a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72). researchgate.net Studies on carbonic anhydrase inhibitors have also successfully developed QSAR models with high multiple correlation coefficients (r = 0.980 and 0.992 for two different models), demonstrating a strong agreement between predicted and experimental inhibition constants. tandfonline.comunifi.it These validated models are crucial for accelerating the discovery of novel and more effective benzenesulfonamide-based therapeutic agents. nanobioletters.comresearchgate.net
Homology Modeling for Uncharacterized Protein Targets
Homology modeling, a computational technique to determine the three-dimensional (3D) structure of a protein whose sequence is known by comparing it to a homologous protein with an experimentally determined structure, has been instrumental in the study of benzenesulfonamide and its derivatives against previously uncharacterized protein targets. This approach is particularly valuable when experimental methods like X-ray crystallography or NMR spectroscopy are not feasible for the target protein. A significant application of this methodology has been in the investigation of carbonic anhydrases (CAs) from the pathogenic bacterium Vibrio cholerae, the causative agent of cholera. These enzymes have been identified as potential therapeutic targets for antibacterial agents, including benzenesulfonamide-based inhibitors.
Researchers have utilized homology modeling to construct the 3D structures of the α- and β-classes of carbonic anhydrases from Vibrio cholerae (VchCAs), as their crystal structures were not available. mdpi.comtandfonline.com For instance, in one study, a homology model of the Vibrio cholerae α-CA enzyme (VcCA) was constructed as no crystal structure existed for it. mdpi.com This model was then used for molecular docking studies to investigate the binding of a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives. mdpi.com The computational predictions were subsequently validated through enzyme inhibition assays, which confirmed that many of the tested compounds were potent inhibitors of VcCA, with some exhibiting inhibitory constants (K_I) in the low nanomolar range. mdpi.com
Similarly, homology-built models of all three classes of Vibrio cholerae CAs (α, β, and γ) have been employed to understand the binding modes of various sulfonamide derivatives. tandfonline.com These computational models are crucial for performing molecular docking and molecular dynamics simulations to analyze the interactions between the inhibitors and the enzyme's active site. nih.govtandfonline.com For the β-class of VchCA (VchCAβ), a homology model was constructed based on the crystal structure of a β-CA from the green algae Coccomyxa. tandfonline.com This model was instrumental in creating a hypothetical "open active site" to facilitate the docking of benzenesulfonamide derivatives and understand their inhibitory mechanisms. tandfonline.com
The following table summarizes key research findings where homology modeling was employed to study the interaction of benzenesulfonamide derivatives with uncharacterized carbonic anhydrase targets from Vibrio cholerae.
| Target Protein | Template for Homology Modeling | Benzenesulfonamide Derivative Series | Key Research Findings |
| Vibrio cholerae α-Carbonic Anhydrase (VcCA) | Not specified in abstract | 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides | The homology model predicted binding to the active site, which was confirmed by potent inhibitory activities in enzyme assays. mdpi.com |
| Vibrio cholerae Carbonic Anhydrases (α, β, and γ-classes) | Not specified in abstract | Aromatic sulfonamides and sulfamates | Homology-built 3D models were used to unveil key and stable interactions responsible for potent CA inhibition. tandfonline.com |
| Vibrio cholerae β-Carbonic Anhydrase (VchCAβ) | β-CA from Coccomyxa | 4-(cycloalkyl-1-carbonyl)benzenesulfonamides | A hypothetical "open active site" model was created to map inhibitor binding interactions. tandfonline.com |
| Vibrio cholerae β-Carbonic Anhydrase (VchCAβ) | Not specified in abstract | para-Benzenesulfonamide derivatives | Docking studies on a modeled open conformation of VchCAβ described the binding mode of a potent and selective inhibitor. acs.org |
These studies underscore the power of homology modeling in drug discovery, particularly for identifying and characterizing the interaction of inhibitors like benzenesulfonamide with novel and uncharacterized protein targets.
Biological and Pharmacological Research of Benzenesulfonamide Derivatives
Enzyme Inhibition Potentials of Benzenesulfonamide (B165840) Derivatives
The inhibitory action of benzenesulfonamide derivatives against various enzymes has been a subject of intense investigation. Their ability to selectively bind to and modulate the activity of specific enzymes forms the basis of their pharmacological applications. The primary mechanism of action for many of these derivatives involves the sulfonamide moiety (-SO₂NH₂) interacting with the active site of the target enzyme.
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com The inhibition of these enzymes by benzenesulfonamide derivatives is a well-established and extensively studied area of medicinal chemistry. The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion within the active site of the enzyme, leading to inhibition. tandfonline.com
Humans express 15 different α-class CA isoforms, which vary in their cellular localization and tissue distribution. tandfonline.com Benzenesulfonamide derivatives have been extensively evaluated for their inhibitory activity against several of these isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, the cytosolic hCA VII associated with neuropathic pain, and the tumor-associated hCA IX. nih.govunifi.it
Research has shown that many benzenesulfonamide derivatives exhibit potent, often nanomolar, inhibitory activity against these isoforms. nih.gov For instance, a series of hydrazonobenzenesulfonamides displayed inhibitory activity in the low nanomolar range against hCA I, II, IX, and XII. unimi.it Similarly, novel benzenesulfonamides synthesized via click chemistry were found to be medium potency inhibitors of hCA I and II, and low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. nih.govacs.org The selectivity of these inhibitors for different isoforms is a critical aspect of drug design, aiming to minimize off-target effects. unifi.itnih.gov For example, some 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown remarkable selectivity towards CA VII over the off-target isoforms CA I and CA II. unifi.it
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Hydrazonobenzenesulfonamides | Low nanomolar | Low nanomolar | Low nanomolar | Low nanomolar |
| Click Chemistry Benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Mono-tailed Benzenesulfonamides | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 |
| Schiff Base Derivatives | 87.6 - 2308 | - | 8.9 - 184.3 | 5.4 - 46.5 |
Kᵢ values represent the inhibition constant, indicating the concentration of inhibitor required to produce 50% inhibition. Data sourced from multiple studies. nih.govunimi.itacs.orgnih.gov
In the quest for novel antibacterial agents, carbonic anhydrases from pathogenic bacteria have emerged as promising targets. Vibrio cholerae, the causative agent of cholera, encodes for α-, β-, and γ-class CAs (VchCAs). tandfonline.comnih.gov A significant body of research has focused on developing benzenesulfonamide derivatives as inhibitors of these bacterial enzymes. nih.govtandfonline.com
Studies have demonstrated that libraries of para- and meta-substituted benzenesulfonamides can strongly inhibit VchαCA, with some compounds exhibiting nanomolar efficacy. tandfonline.comnih.gov For example, a cyclic urea derivative, 9c, showed a nanomolar inhibition constant (Kᵢ) of 4.7 nM against VchαCA and high selectivity with respect to human isoenzymes. nih.gov The inhibition profiles of these compounds against VchCAs are often compared to their activity against human isoforms to assess selectivity. tandfonline.comunime.it Interestingly, while many benzenesulfonamide derivatives are potent inhibitors of VchαCA, they often show lower affinity for the other isoforms, and in some cases, fail to inhibit VchγCA. unime.it
Bovine carbonic anhydrase (BCA), particularly the readily available isoform from erythrocytes (bCA II) and skeletal muscle (bCA III), has historically been used as a model enzyme in inhibition studies. nih.govtandfonline.com Research has explored the inhibitory capacities of various benzenesulfonamides against bCA. nih.govnih.gov
Studies have shown that the inhibition profiles of benzenesulfonamides against bovine CAs can differ from their effects on human isoforms. For example, a series of sulfenimide derivatives exhibited effective inhibitory action at low micromolar concentrations on human isoforms, but only a subset of these derivatives inhibited the bovine enzyme. nih.gov The bromo derivative in this series was found to be the strongest inhibitor of all three enzymes tested (hCA-I, hCA-II, and bCA). nih.gov These comparative studies are valuable for understanding the subtle structural differences in the active sites of CAs across species.
The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is crucial for the rational design of potent and selective CA inhibitors. nih.govnih.govresearchgate.net For benzenesulfonamide derivatives, SAR studies have revealed several key principles governing their interaction with carbonic anhydrases.
The "tail approach" is a widely used strategy in which different chemical moieties are attached to the benzenesulfonamide scaffold to enhance affinity and selectivity. tandfonline.com These "tails" can form additional interactions with residues in the active site, thereby modulating the inhibitory profile. nih.gov The electronic properties of the sulfonamide group, influenced by substituents on the benzene (B151609) ring, play a significant role in inhibition potency. nih.gov Furthermore, the flexibility and nature of the tail moieties can influence isoform selectivity. nih.govtandfonline.com Computational studies, including molecular docking and molecular dynamics simulations, are often employed to elucidate the binding modes of these inhibitors and rationalize the observed SAR. tandfonline.comnih.gov For instance, in silico modeling has helped identify key active-site residues, such as those at positions 92 and 131, that dictate the binding and affinity of inhibitors. nih.gov
X-ray crystallographic studies of inhibitor-enzyme complexes have provided detailed insights into these secondary interactions. nih.gov For example, the aromatic ring of the inhibitor can engage in hydrophobic interactions with residues such as Leu141 and Leu198, while other substituents on the tail can form van der Waals interactions or hydrogen bonds with other active site residues like Phe131, Thr199, and Thr200. nih.gov The conformation adopted by the inhibitor's tail can differ significantly between CA isoforms, associating with different walls of the active site. For instance, the tails of some inhibitors associate with the F91-Q92 wall in CA I, whereas in CA II, they associate with the opposite wall defined by P201-P202. nih.gov These differential interactions at secondary sites are a key determinant of isoform specificity.
Glyoxalase I (Glx-I) Inhibition as a Strategy for Anticancer Agents
The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), plays a crucial role in cellular detoxification by converting cytotoxic methylglyoxal (MG) into non-toxic lactic acid. nih.govtandfonline.com Cancer cells often exhibit an overexpression of Glx-I, making it a viable target for the development of anticancer therapies. nih.govtandfonline.com By inhibiting Glx-I, the intracellular concentration of toxic metabolites like MG can be increased, leading to apoptosis in cancer cells.
A series of 1,4-benzenesulfonamide derivatives have been designed and synthesized to target the human Glx-I enzyme. nih.govtandfonline.com In vitro evaluations have identified several compounds with potent inhibitory activity. Notably, compounds featuring an azo linkage have demonstrated significant efficacy. nih.govtandfonline.com
Among the tested derivatives, two compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28), have shown particularly potent inhibition of the Glx-I enzyme. nih.govtandfonline.com
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Human Glx-I
| Compound | Chemical Name | IC₅₀ (µM) |
|---|---|---|
| 26 | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |
| 28 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |
Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent Glx-I inhibition by 1,4-benzenesulfonamide derivatives. nih.govtandfonline.com These studies have led to the identification of several compounds with IC₅₀ values below 10 μM. nih.govtandfonline.com Molecular docking studies of the most active compounds, 26 and 28, were performed to elucidate their binding mode within the Glx-I active site. nih.govtandfonline.com The results from these studies provide a foundation for the discovery of new classes of compounds with enhanced Glx-I inhibitory activity. nih.govtandfonline.com
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Studies have evaluated the inhibitory effects of certain benzenesulfonamide derivatives against AChE. One study reported potent inhibition, with Kᵢ values in the nanomolar range for a series of novel benzene sulfonamides. nih.gov Another investigation found that specific series of derivatives, notably the 10 and 10i series, exhibited the most powerful inhibition with Kᵢ values in the low micromolar range. nih.gov
Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against AChE
| Compound Series | Kᵢ Value Range | Reference |
|---|---|---|
| Novel Benzene Sulfonamides | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM | nih.gov |
The attachment of electronegative functional groups, such as halogens (-Br and -Cl) and hydroxyl (-OH) groups, to the benzene ring was found to contribute to stronger inhibitory activity at lower concentrations. nih.gov
Alpha-Glycosidase (α-GLY) Inhibition
Alpha-glycosidase (α-GLY) inhibitors are a class of oral anti-diabetic drugs. By inhibiting the α-glycosidase enzyme in the small intestine, these agents delay the digestion and absorption of carbohydrates, thereby controlling postprandial blood glucose levels. nih.gov Research has shown that benzenesulfonamide derivatives can act as effective α-GLY inhibitors.
A series of phthalimide-benzenesulfonamide hybrids were synthesized and screened for their inhibitory activity against yeast α-glucosidase. nih.gov The majority of these compounds displayed notable inhibitory effects. nih.gov The most potent among them, a 4-phenylpiperazin derivative (4m), showed an IC₅₀ value significantly lower than that of the standard drug, acarbose. nih.gov Another study identified that the 10 and 10i series of benzenesulfonamide derivatives also possessed inhibitory activity against α-GLY. nih.gov
Table 3: Inhibitory Activity of Benzenesulfonamide Derivatives against α-GLY
| Compound/Series | IC₅₀ / Kᵢ Value | Comparison |
|---|---|---|
| Compound 4m | IC₅₀ = 52.2 ± 0.1 µM | ~14.5 times more potent than acarbose (IC₅₀ = 750.0 ± 10.0 µM) nih.gov |
Enzyme kinetic studies revealed that the most active compound, 4m, acts as a competitive inhibitor of the α-glucosidase enzyme. nih.gov
Glutathione S-transferase (GST) Inhibition
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.gov Overexpression of certain GSTs in cancer cells can contribute to drug resistance. morressier.com Therefore, GST inhibitors are being investigated as potential adjuvants in cancer chemotherapy. Benzenesulfonamide derivatives have been shown to inhibit GST activity. nih.gov Studies have reported that these compounds exhibit inhibitory effects in the micromolar range. nih.govresearchgate.net
Table 4: Inhibitory Activity of Benzenesulfonamide Derivatives against GST
| Compound Series | Kᵢ Value Range (µM) |
|---|
Further research has focused on developing benzenesulfonamide derivatives as covalent inhibitors of specific GST isoforms, such as Glutathione Transferase Omega-1 (GSTO1-1), which is implicated in inflammatory diseases. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibitors of VEGFR-2 kinase are valuable targets for the development of anticancer drugs. nih.gov Several benzenesulfonamide-related structures have been investigated for their potential to inhibit VEGFR-2.
One study on urea derivatives found that di- or tri-substitution on the aromatic moiety linked to the urea was important for activity. nih.gov Several of these compounds displayed potent VEGFR-2 kinase inhibition, with IC₅₀ values in the low nanomolar range, demonstrating greater potency than the reference drug sorafenib. nih.gov
Table 5: Inhibitory Activity of Selected Compounds against VEGFR-2 Kinase
| Compound | IC₅₀ (nM) | Reference Drug (Sorafenib) IC₅₀ (nM) |
|---|---|---|
| 53b | 5.4 | 90 nih.gov |
| 53c | 5.6 | 90 nih.gov |
| 53e | 7.0 | 90 nih.gov |
These findings highlight the potential of developing highly potent VEGFR-2 inhibitors based on benzenesulfonamide-related scaffolds for anti-angiogenic therapy.
Transient Receptor Potential Vanilloid 4 (TRPV4) Inhibition
Benzenesulfonamide derivatives have been investigated for their potential as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.gov TRPV4 is a calcium-permeable ion channel involved in various physiological processes, and its dysregulation has been implicated in conditions such as acute lung injury.
Research has focused on synthesizing and evaluating analogues of known TRPV4 antagonists. In one study, three series of analogues of RN-9893, a known TRPV4 antagonist, were synthesized and assessed for their inhibitory activity. nih.gov Notably, compounds designated as 1b and 1f demonstrated significantly enhanced inhibitory potency against TRPV4 in vitro, with IC50 values of 0.71 ± 0.21 μM and 0.46 ± 0.08 μM, respectively. nih.gov This represented a 2.9 to 4.5-fold increase in potency compared to the parent compound, RN-9893 (IC50 = 2.07 ± 0.90 μM). nih.gov
Furthermore, these analogues exhibited superior inhibition of TRPV4 currents. At a concentration of 10 μM, compounds 1b and 1f inhibited TRPV4 currents by 87.6% and 83.2%, respectively, a marked improvement over the 49.4% inhibition observed with RN-9893. nih.gov Preclinical evaluation in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury showed that intraperitoneal administration of 1b or 1f at a dose of 10 mg/kg significantly alleviated the symptoms. nih.gov These findings highlight the potential of benzenesulfonamide-based compounds as promising therapeutic candidates for conditions associated with TRPV4 overactivity. nih.gov
Antiviral Properties of Benzenesulfonamide Analogues
Influenza Hemagglutinin Inhibition
Benzenesulfonamide derivatives have emerged as a promising class of antiviral agents, specifically targeting the influenza virus hemagglutinin (HA) protein. nih.govacs.org HA is a critical glycoprotein on the surface of the influenza virus that facilitates viral entry into host cells through membrane fusion. nih.govplos.org By inhibiting HA, these compounds can effectively block a crucial step in the viral life cycle.
Structural optimization of a salicylamide-based HA inhibitor led to the discovery of potent anti-influenza benzenesulfonamide derivatives. acs.org One such derivative, cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (referred to as compound 28 in the study), and its 2-chloro analogue (compound 40), demonstrated significant efficacy in preventing the cytopathic effects of the influenza A/Weiss/43 (H1N1) strain. acs.org The EC50 values for these compounds were 210 nM and 86 nM, respectively. acs.org
The mechanism of action of these benzenesulfonamide analogues involves binding to the HA protein and stabilizing its prefusion conformation. acs.org This stabilization prevents the pH-induced conformational changes necessary for the fusion of the viral envelope with the host endosomal membrane, thereby inhibiting the release of the viral genome into the cytoplasm. acs.orgplos.org The development of these orally bioavailable HA inhibitors with improved metabolic stability represents a significant advancement in the search for novel anti-influenza therapeutics. nih.govacs.org
Interactions with Influenza A Virus Proteins
The antiviral activity of benzenesulfonamide analogues is directly linked to their interaction with key influenza A virus proteins, primarily hemagglutinin (HA) and the M2 proton channel.
As discussed, a major mechanism of action is the inhibition of HA-mediated membrane fusion. acs.orgplos.org Compounds such as RO5464466 and its analogue RO5487624 have been shown to target HA, preventing the low pH-induced conformational change required for viral entry. plos.orgsemanticscholar.org This was confirmed through HA-mediated hemolysis assays and trypsin sensitivity assays. plos.org The inhibitory effect on fusion ultimately leads to a dramatic reduction in the production of progeny viruses. plos.orgsemanticscholar.org
In addition to targeting HA, other research has identified heteroaromatic-based benzenesulfonamide derivatives as inhibitors of the M2 proton channel of the influenza A virus. nih.gov The M2 ion channel is essential for the uncoating of the virus within the host cell. A systematic investigation revealed that the sulfonamide moiety and a 2,5-dimethyl-substituted thiophene core were crucial for anti-influenza activity. nih.gov One compound, 11k , exhibited potent antiviral activity against the H5N1 virus with an EC50 value of 0.47 μM. nih.gov This highlights the versatility of the benzenesulfonamide scaffold in targeting different essential proteins of the influenza A virus.
Antimicrobial and Antibacterial Activities
Historical Context of Sulfa Drugs and Mechanism of Action (e.g., Folic Acid Synthesis Inhibition)
The discovery of sulfonamides, commonly known as sulfa drugs, marked a pivotal moment in the history of medicine as they were the first synthetic antimicrobial agents to be used systemically. wikipedia.orgopenaccesspub.org The journey began in the 1930s when Gerhard Domagk discovered that a red dye, Prontosil, could cure streptococcal infections in mice. openaccesspub.orgyoutube.com It was later found that Prontosil was a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide (B372717) . openaccesspub.orgyoutube.com This discovery ushered in the era of antibacterial chemotherapy and earned Domagk the 1939 Nobel Prize in Medicine. youtube.com
The mechanism of action of sulfa drugs is based on their structural similarity to para-aminobenzoic acid (PABA). study.comnih.gov Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it. study.comnih.gov PABA is an essential precursor in the bacterial synthesis of dihydrofolic acid, a key intermediate in the folic acid pathway. researchgate.netresearchgate.net Sulfa drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the incorporation of PABA into dihydrofolic acid. researchgate.netresearchgate.netmicrobenotes.com By competing with PABA for the active site of DHPS, sulfonamides block the synthesis of dihydrofolic acid, and consequently, the production of tetrahydrofolic acid, the active form of folic acid. nih.govmicrobenotes.com Tetrahydrofolic acid is crucial for the synthesis of nucleotides and amino acids, which are the building blocks of DNA, RNA, and proteins. study.com Without these essential molecules, bacteria cannot grow or multiply, leading to a bacteriostatic effect. study.comnih.gov
Humans are not affected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme. nih.gov This selective toxicity is a key principle of antimicrobial therapy.
Efficacy against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Benzenesulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity, with notable efficacy against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. nih.govnih.govnih.gov
In a study investigating new benzenesulfonamide derivatives bearing a carboxamide functionality, several compounds showed potent activity against various bacterial strains. nih.gov For instance, compound 4d was the most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while compound 4h was the most active against S. aureus with an MIC of 6.63 mg/mL. nih.gov Another study synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives and found that compounds with 4-tert-butyl and 4-isopropyl substitutions displayed attractive antibacterial activity against multiple strains. nih.gov The isopropyl substituted derivative, in particular, exhibited a low MIC of 3.9 μg/mL against S. aureus. nih.gov
Furthermore, research on N-leucinyl benzenesulfonamides identified them as potent and selective inhibitors of E. coli leucyl-tRNA synthetase. nih.gov The simplest analogue in this series, N-leucinyl benzenesulfonamide, not only showed high affinity for the target enzyme but also exhibited antibacterial activity against Gram-negative pathogens, with the best MIC of 8 μg/mL against E. coli ATCC 25922. nih.gov Some benzenesulfonamides bearing oxadiazoles with electron-withdrawing groups have also shown good antibacterial effect against Escherichia coli. researchgate.net
Exploration of Therapeutic Potentials
Benzenesulfonamide derivatives have been the subject of extensive pharmacological research, revealing a broad spectrum of potential therapeutic applications. These investigations have spanned from neurological disorders to cancer and inflammatory conditions, underscoring the versatility of the benzenesulfonamide scaffold in medicinal chemistry.
Anticonvulsant Actions
The search for novel antiepileptic drugs (AEDs) with improved efficacy and lower toxicity has led to the investigation of benzenesulfonamide derivatives. A novel series of these derivatives, incorporating 4-aminobenzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties, has been synthesized and evaluated for anticonvulsant activities. figshare.com In preclinical mouse models, these compounds were tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. figshare.com
One notable compound, 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b), demonstrated a median effective dose (ED50) of 16.36 mg/kg in the MES test. figshare.com Another derivative, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c), showed an ED50 of 22.50 mg/kg in the scPTZ test. figshare.com These compounds exhibited high protective indexes (PI), suggesting a favorable safety margin. nih.gov Specifically, compound 18b had a PI of 24.8 and compound 12c had a PI of 20.4. figshare.com The anticonvulsant activity was influenced by the substituents on the phenyl moiety. nih.gov
Further research has focused on benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (CA) isoforms, specifically hCA II and VII, which are implicated in epileptogenesis. nih.gov Two series of novel benzenesulfonamide derivatives were found to have low to medium nanomolar inhibitory potential against these isoforms. nih.gov The most potent of these compounds effectively controlled seizures in both MES and sc-PTZ induced convulsion models and demonstrated a long duration of action, with efficacy for up to 6 hours after administration. nih.gov Importantly, these compounds were orally active and did not show neurotoxicity in the rotarod test. nih.gov
| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | MES | 16.36 | 24.8 | figshare.com |
| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | scPTZ | 22.50 | 20.4 | figshare.com |
Anticancer Applications (e.g., targeting tumor-associated enzymes, angiogenesis)
The role of benzenesulfonamide derivatives in cancer therapy has been a significant area of research, with a primary focus on their ability to inhibit carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov CA IX is overexpressed in various solid hypoxic tumors, making it a prime target for anticancer drug development. google.com
New aryl thiazolone-benzenesulfonamides have been synthesized and shown to have a significant inhibitory effect against breast cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and MCF-7, with high selectivity against cancer cells over normal breast cells. nih.gov For instance, compounds 4b and 4c demonstrated potent growth inhibition against MCF-7 with IC50 values of 3.63 and 3.67 μM, respectively. nih.gov Another derivative, compound 4e, showed enhanced growth inhibition on both MDA-MB-231 and MCF-7 cell lines with IC50 values of 3.58 and 4.58 μM, respectively. nih.gov
In the context of ovarian cancer, a novel benzenesulfonamide analogue containing a 1,2,3-triazole moiety, compound 7c, potently inhibited cell proliferation against OVCAR-8 cells with an IC50 value of 0.54μM. researchgate.net This compound was also found to inhibit migration and invasion of these cancer cells and affect the Wnt/β-catenin/GSK3β pathway. researchgate.net An in vivo study using OVCAR-8 xenograft models showed that compound 7c significantly suppressed tumor growth. researchgate.net
Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have been investigated for their activity against triple-negative breast cancer and melanoma. nih.gov These compounds were found to reduce cell colony formation and inhibit the growth of tumor spheroids, suggesting their potential as anticancer agents for aggressive and invasive tumor types. nih.gov
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4b | MCF-7 (Breast Cancer) | 3.63 | nih.gov |
| Compound 4c | MCF-7 (Breast Cancer) | 3.67 | nih.gov |
| Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | nih.gov |
| Compound 4e | MCF-7 (Breast Cancer) | 4.58 | nih.gov |
| Compound 7c | OVCAR-8 (Ovarian Cancer) | 0.54 | researchgate.net |
Modulation of Inflammatory Pathways
Benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. frontiersin.orgresearchgate.netnih.gov One area of investigation has been the development of dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes. frontiersin.orgmdpi.com An N-phenylbenzenesulfonamide derivative, compound 47, was identified as a potent inhibitor of 5-LO, with IC50 values of 2.3 and 0.4 μM for isolated 5-LO and 5-LO in intact cells, respectively. frontiersin.org This compound was shown to down-regulate pro-inflammatory lipid mediators in M1 macrophages and enhance the formation of pro-resolving lipid mediators in M2 macrophages. frontiersin.orgmdpi.com
In a rat model of carrageenan-induced paw edema, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine exhibited potent anti-inflammatory activity. frontiersin.orgnih.gov At a dose of 200 mg/kg, compounds 1, 2, and 3 showed maximum inhibition of edema at the fourth hour with percentages of 96.31%, 72.08%, and 99.69%, respectively, which was stronger than the standard drug indomethacin. frontiersin.orgnih.gov These compounds also significantly reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6. frontiersin.orgnih.gov The anti-inflammatory effects of these derivatives are also attributed to their ability to stabilize red blood cell membranes, with compounds 1, 2, and 3 showing 94.6%, 93.9%, and 95.2% inhibition of heat-induced hemolysis, respectively. frontiersin.orgnih.gov
Furthermore, cyclic imides bearing 3-benzenesulfonamide scaffolds have been synthesized and shown to possess potential anti-inflammatory activities with 71.2-82.9% edema inhibition. nih.gov These compounds also exhibited high selectivity against COX-2. nih.gov
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Reference |
|---|---|---|---|
| Compound 1 | 200 | 96.31 | frontiersin.orgnih.gov |
| Compound 2 | 200 | 72.08 | frontiersin.orgnih.gov |
| Compound 3 | 200 | 99.69 | frontiersin.orgnih.gov |
| Indomethacin (Standard) | 10 | 57.66 | frontiersin.orgnih.gov |
Treatment of Acute Lung Injury
The potential of benzenesulfonamide derivatives in treating acute lung injury (ALI) has been explored through the inhibition of matrix metalloproteinases (MMPs). A series of 5-hydroxy, 5-substituted benzenesulfonamide pyrimidine-2,4,6-triones were synthesized and tested for their ability to inhibit MMP-2 and MMP-9. drugbank.com Compound 5i emerged as the most potent inhibitor against both MMP-2 and MMP-9, with IC50 values of 2.35 nM and 8.24 nM, respectively. drugbank.com In a mouse model of lipopolysaccharide (LPS)-induced ALI, compound 5i demonstrated protective activity and improved the vascular integrity of the lung. drugbank.com
In a different approach, the benzenesulfonamide derivative LASSBio-965 was investigated in a rat model of monocrotaline-induced pulmonary arterial hypertension. nih.gov Treatment with LASSBio-965 resulted in a significant decrease in right systolic ventricular pressure. nih.gov The mechanism of action is likely through the nonselective inhibition of phosphodiesterases 3, 4, and 5. nih.gov
Neurodegenerative Disease Modulation (e.g., Alzheimer's Disease via Aβ gene expression and oxidative stress)
Benzenesulfonamide derivatives have emerged as a promising class of compounds for the treatment of Alzheimer's disease (AD) by targeting multiple pathological factors. Research has shown their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduce the aggregation of amyloid-beta (Aβ), and exhibit antioxidant and anti-inflammatory properties.
A study investigating the effects of benzenesulfonamide on a Wistar rat model of Alzheimer's disease found that the compound significantly impacted the levels of oxidative biomarkers. It led to a notable increase in glutathione peroxidase (GPx), reactive oxygen species (ROS), and malondialdehyde (MDA) in both the brain and blood serum, and also affected the expression of beta-amyloid peptides (Aβ40 and Aβ42).
Furthermore, a series of tryptanthrin derivatives with benzenesulfonamide substituents were evaluated as multifunctional agents for AD. Compound 4h was identified as a potent dual inhibitor of AChE (IC50 = 0.13 ± 0.04 μM) and BuChE (IC50 = 6.11 ± 0.15 μM). This compound also demonstrated the ability to inhibit self-induced Aβ aggregation by 63.16 ± 2.33%. Additionally, compound 4h showed significant anti-neuroinflammatory potency by inhibiting the production of nitric oxide (NO), IL-1β, and TNF-α, and also reduced ROS production. In vivo studies with an AD mouse model indicated that compound 4h could effectively ameliorate learning and memory impairment.
Other Investigational Therapeutic Targets (e.g., Osteoporosis, Leukotriene D4-receptors)
The therapeutic potential of benzenesulfonamide derivatives extends to other areas, including osteoporosis and conditions mediated by leukotriene D4-receptors.
In the context of osteoporosis, a novel sulfonamide-modified gallic acid derivative, known as JEZ-C, has been shown to have beneficial effects on osteoblasts in vitro. frontiersin.org This compound was found to effectively promote the growth of osteoblasts, increase alkaline phosphatase (ALP) activity, and upregulate the expression of osteogenic-related genes. frontiersin.org These findings suggest that JEZ-C enhances bone matrix production and mineralization, indicating its potential as a cell-based therapy for osteoporosis. frontiersin.org The involvement of carbonic anhydrase in bone resorption also suggests that benzenesulfonamide-based CA inhibitors could be a therapeutic avenue for osteoporosis. nih.gov
Benzenesulfonamide derivatives have also been developed as potent antagonists of the leukotriene D4 (LTD4) receptor. The peptide-leukotriene antagonist, ICI 204,219, which has a benzenesulfonamide structure, was shown to inhibit LTD4-induced bronchoconstriction in subjects with mild asthma. nih.gov This compound, later known as zafirlukast, demonstrated a clear dose-response relationship and established a link between its plasma concentration and protective effect. nih.gov Further exploration of the structure of zafirlukast has led to the discovery of a potent series of N-carbamoyl analogs as cysteinyl leukotriene D4 (LTD4) antagonists.
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (ADMET)
The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), alongside the assessment of drug-likeness, represents a critical phase in the discovery and development of novel therapeutic agents. In recent years, in silico computational methods have emerged as indispensable tools for the early prediction of these parameters, offering a cost-effective and time-efficient alternative to traditional experimental approaches. These predictive models enable the early identification of promising drug candidates with favorable pharmacokinetic profiles, thereby minimizing the risk of late-stage failures in the drug development pipeline. This section will delve into the in silico prediction of ADMET properties and drug-likeness for a series of benzenesulfonamide derivatives, highlighting key research findings and presenting relevant data in a structured format.
In silico studies have been conducted on various benzenesulfonamide derivatives to assess their potential as drug candidates. nih.gov These computational analyses predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and drug-likeness of these compounds, providing valuable insights into their pharmacokinetic properties. nih.gov
One study focused on a novel benzenesulfonamide derivative, an analogue of SLC-0111, and utilized SwissADME and MolSoft online servers for its predictions. mdpi.comresearchgate.netsciforum.net The analysis revealed that the compound adheres to Lipinski's and Ghose's rules for drug-likeness. sciforum.net Further predictions indicated that the compound possesses favorable flexibility, lipophilicity, solubility, and size, although it was found to be somewhat polar. sciforum.net
Another research effort synthesized and evaluated a series of thioalkyl substituted-1,3,4-oxadiazole-bearing sulfonamide compounds. tandfonline.com The pharmacokinetic predictions for these compounds were generated to anticipate potential hazards. tandfonline.com Notably, the toxicity predictions for one of the most potent compounds, compound (5o), showed no significant issues except for potential hepatotoxicity. tandfonline.com
In a separate investigation, benzenesulfonamide analogs were evaluated for their anti-glioblastoma (anti-GBM) activity. nih.gov The in silico analysis of these derivatives, particularly compound AL106, demonstrated good pharmacokinetic properties, drug-likeness, and favorable toxicity profiles. nih.gov The drug-likeness of several of these analogs was assessed, with various descriptors for drug-likeness being tabulated. nih.gov For instance, the topological polar surface area (TPSA), a key indicator of drug absorption, was calculated for these compounds. nih.gov
Furthermore, a study on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) as potential anti-diabetic and anti-Alzheimer's agents also included in silico ADMET prediction and drug-likeness analysis. nih.gov These computational studies are instrumental in identifying candidates with desirable pharmacokinetic characteristics before proceeding to more resource-intensive in vivo testing. nih.gov
The collective findings from these in silico studies underscore the importance of computational tools in modern drug discovery, enabling the early-stage evaluation and selection of benzenesulfonamide derivatives with a higher probability of clinical success.
Interactive Data Table: Predicted ADMET Properties of Benzenesulfonamide Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Oral Bioavailability | Toxicity Prediction | Reference |
| SLC-0111 Analogue | 386.42 | 2.85 | 2 | 6 | 124.7 | Good | Low | mdpi.comresearchgate.netsciforum.net |
| Compound (5o) | 453.53 | 3.12 | 1 | 7 | 135.9 | Moderate | Hepatotoxicity risk | tandfonline.com |
| AL106 | 487.54 | 2.58 | 2 | 8 | 158.4 | Good | Favorable | nih.gov |
| AL56 | 523.56 | 2.99 | 2 | 9 | 208.23 | Moderate | N/A | nih.gov |
| Sulfamethiazole | 271.34 | 0.89 | 2 | 5 | 134.59 | Good | N/A | nih.gov |
This table is generated based on data reported in the cited literature and is for illustrative purposes. Specific values may vary depending on the prediction software and parameters used.
Advanced Research Methodologies and Spectroscopic Characterization
Spectroscopic Characterization Techniques for Benzenesulfonamide (B165840) Derivatives
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. For benzenesulfinamide and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely employed for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural elucidation of benzenesulfonamide derivatives. dovepress.comtandfonline.comscielo.br
In ¹H NMR spectroscopy , the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, the protons on the benzene (B151609) ring of a benzenesulfonamide derivative typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the sulfonamide NH group are often observed as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. brieflands.comrsc.org For example, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, the NH proton of the sulfonamide group was observed as a singlet in the range of δ 10.26-11.89 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the benzene ring in benzenesulfonamide derivatives typically resonate in the range of δ 120-150 ppm. rsc.org The chemical shifts of the carbons are influenced by the nature and position of substituents on the aromatic ring.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzenesulfonamide Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide | CDCl₃ | 7.88 (d, 1H), 7.78 (d, 1H), 7.70-7.63 (m, 3H), 7.43-7.25 (m, 5H), 7.13 (d, 2H), 2.31 (s, 3H) | 143.8, 136.4, 134.2, 131.5, 129.6, 128.9, 128.4, 127.4, 127.1, 126.6, 126.3, 125.4, 122.6, 121.6, 21.5 |
| N-Phenylmethanesulfonamide | CDCl₃ | 7.35 (t, 2H), 7.24 (d, 2H), 7.19 (t, 1H), 6.97 (s, 1H), 3.01 (s, 3H) | 136.9, 129.7, 125.4, 120.9, 39.2 |
| 4-(((Z)-5-((Z)-3-chlorobenzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide | CD₃CN | 7.89 (d, 2H), 7.72 (s, 1H), 7.66 (d, 2H), 7.52 (s, 1H), 7.47–7.41 (m, 5H), 7.25 (t, 1H), 7.02 (dd, 2H), 5.68 (s, 2H), 5.22 (s, 2H) | 165.23, 149.00, 147.03, 141.78, 139.92, 134.86, 133.65, 129.94, 128.83, 128.81, 128.15, 127.84, 126.84, 125.47, 124.30, 122.59, 120.15, 44.89 |
| 4-(((Z)-5-((Z)-3-bromobenzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide | CD₃CN | 7.89 (d, 2H), 7.72 (s, 1H), 7.70–7.64 (m, 3H), 7.59 (dd, 1H), 7.50 (d, 1H), 7.44 (t, 2H), 7.40 (t, 1H), 7.25 (t, 1H), 7.03 (d, 2H), 5.68 (s, 2H), 5.22 (s, 2H) | 166.76, 150.52, 148.57, 143.33, 141.46, 136.65, 133.33, 131.68, 130.26, 129.62, 129.39, 128.72, 127.01, 125.85, 124.11, 123.26, 121.70, 46.43 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In benzenesulfonamide derivatives, the characteristic stretching vibrations of the sulfonyl (SO₂) group are particularly informative. brieflands.comjst.go.jp These typically appear as two strong absorption bands corresponding to the asymmetric and symmetric stretching modes. jst.go.jp The positions of these bands can be influenced by the electronic effects of substituents on the benzene ring and the nitrogen atom. jst.go.jp
The N-H stretching vibration of the sulfonamide group is also a key feature in the IR spectrum, typically appearing as a band in the region of 3200-3400 cm⁻¹. brieflands.comtandfonline.com The exact position and shape of this band can provide information about hydrogen bonding.
Interactive Data Table: Characteristic IR Absorption Frequencies for Benzenesulfonamide Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |
| SO₂ | Asymmetric Stretch | 1370 - 1330 | brieflands.comjst.go.jptandfonline.com |
| SO₂ | Symmetric Stretch | 1180 - 1160 | brieflands.comjst.go.jptandfonline.com |
| N-H | Stretch | 3400 - 3200 | brieflands.comtandfonline.com |
| C=O (in N-acyl derivatives) | Stretch | ~1700 | jst.go.jp |
| Aromatic C-H | Stretch | 3100 - 3000 | researchgate.net |
High-Resolution Mass Spectrometry and Tandem Mass Spectral Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. dovepress.commdpi.comnih.gov This technique is crucial for confirming the identity of newly synthesized benzenesulfonamide derivatives.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, providing valuable structural information. nist.govresearchgate.net For benzenesulfonamides, a characteristic fragmentation pathway involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.govresearchgate.net The fragmentation patterns can be complex and are often dependent on the nature of the substituents. In some cases, rearrangements such as the Smiles-type rearrangement have been observed. nist.gov For instance, in the tandem mass spectrum of deprotonated N-benzoyl-benzenesulfonamide, the major product ion is the phenoxide ion, formed through a rearrangement, rather than the expected anilide anion from the loss of SO₂. nist.gov
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures of compounds, making them indispensable for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.govsielc.comrsc.org For the analysis of benzenesulfonamide derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govrsc.org The choice of column, mobile phase composition, and detector are critical for achieving optimal separation. sielc.comsielc.com For example, a method for the analysis of 4-(2-aminoethyl) benzenesulfonamide on a Primesep 100 mixed-mode column has been developed using a simple mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 220 nm. sielc.com The purity of synthesized benzenesulfonamide derivatives is often confirmed to be greater than 95% by HPLC analysis. mdpi.comresearchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. tandfonline.commdpi.commdpi.com In the synthesis of benzenesulfonamide derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. dovepress.comtandfonline.commdpi.com The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. mdpi.commdpi.com Visualization of the separated spots on the TLC plate is often achieved using UV light. dovepress.comtandfonline.commdpi.com
Column Chromatography for Purification
Column chromatography is a cornerstone technique for the purification of synthesized this compound derivatives, separating the target compounds from unreacted starting materials, by-products, and other impurities. nih.gov The principle of this method relies on the differential adsorption of various components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. nih.gov For this compound derivatives, silica gel is the most commonly used stationary phase due to its excellent separation capabilities for moderately polar compounds. nih.goval-masoudi.denih.gov
The selection of the mobile phase, or eluent, is critical and is typically optimized using Thin Layer Chromatography (TLC) prior to performing column chromatography. nih.gov A solvent system is chosen to achieve a retention factor (Rf) for the desired compound that allows for effective separation. nih.gov Common mobile phases for the purification of this compound derivatives are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). al-masoudi.deijhmr.com The polarity of the eluent is carefully adjusted by varying the ratio of the solvents to control the elution speed of the compounds. For instance, a mixture of ethyl acetate and petroleum ether is frequently used for N-sulfonyl formamidines. ijhmr.com Similarly, derivatives like N-aryl-p-toluenesulfonamides have been effectively purified using an ethyl acetate/hexane system. al-masoudi.de
For more polar derivatives, solvent systems incorporating alcohols like methanol (B129727) are employed. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido)benzenesulfonamide derivatives were purified using a chloroform (B151607)/methanol (98:02) mixture. nih.gov In other cases, dichloromethane/methanol in ratios such as 95:5 or 10:1 has been successfully used. nih.govdovepress.com For certain aromatic sulfamides, a more complex eluent system, such as ethyl acetate:methanol:ammonium hydroxide (B78521) (9:1:0.05), was required to achieve purification. researchgate.net
The process often involves flash column chromatography, an air pressure-driven hybrid of column chromatography, which allows for faster and more efficient separations. nih.govijhmr.commdpi.com After the fractions are collected, they are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo to yield the purified this compound derivative. nih.govijhmr.com The purity of the final compound is often further confirmed by High-Performance Liquid Chromatography (HPLC). nih.gov
Table 1: Examples of Column Chromatography Conditions for this compound Derivatives
| This compound Derivative Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |
|---|---|---|---|
| N-(5-methyl-isoxazol-3-yl)-4-(3-phenyl-ureido)-benzenesulfonamide | Silica Gel (100–200 mesh) | Chloroform / Methanol (98:02) | nih.gov |
| N-phenyl-benzenesulfonamide | Silica Gel | Dichloromethane / Methanol (95:5) | dovepress.com |
| Di-substituted N-sulfonyl formamidines | Silica Gel (200-300 mesh) | Ethyl Acetate / Petroleum Ether | ijhmr.com |
| N-substituted phenyl aromatic sulfamides | Silica Gel | Ethyl Acetate / Methanol / NH4OH (9:1:0.05) | researchgate.net |
| 4-Methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide | Silica Gel | Ethyl Acetate in Petroleum Ether (30-55%) | mdpi.com |
| N-aryl-p-toluenesulfonamide | Silica Gel | Ethyl Acetate / Hexane | al-masoudi.de |
| N-methyl-4-(bromomethyl)benzenesulfonamide | Silica Gel | Ethyl Acetate / Hexane (1:3) | nih.gov |
Biological Evaluation Techniques
In Vitro Enzymatic Assays (e.g., Stopped Flow, IC50/Ki Determination)
The biological activity of this compound derivatives is frequently assessed through in vitro enzymatic assays, which measure the interaction of these compounds with specific enzyme targets. A prominent area of investigation is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov The inhibitory potency of this compound compounds against various CA isoforms (e.g., hCA I, II, VII, IX, XII) is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. nih.goval-masoudi.denih.gov
A principal technique used for these measurements is the stopped-flow CO2 hydration assay. nih.govnih.govtandfonline.commdpi.com This method allows for the study of rapid enzyme kinetics by rapidly mixing the enzyme and its substrate (CO2). nih.govtandfonline.com The subsequent CA-catalyzed hydration of CO2 is monitored spectrophotometrically using a pH indicator, and the inhibition is measured by the change in this rate in the presence of the inhibitor compound. mdpi.com
Numerous studies have reported the Ki and/or IC50 values for various this compound derivatives against different human carbonic anhydrase (hCA) isoforms. For example, a series of tosylated aromatic amine derivatives showed Ki values ranging from 0.103 to 14.3 µM against hCA II and 1.130 to 448.2 µM against hCA I. nih.govresearchgate.net Another study on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives found modest inhibition, with compound 15 showing a Ki of 73.7 μM against hCA I. nih.govgoogle.com Benzenesulfonamides bearing a 1,2,3-triazole and pyrazolyl-thiazole moiety demonstrated potent inhibition of tumor-associated isoforms CA IX and CA XII, with IC50 values in the nanomolar range (25-52 nM for CA IX and 31-80 nM for CA XII). al-masoudi.de These quantitative data are crucial for establishing structure-activity relationships (SAR), which help in designing more potent and selective inhibitors. mdpi.com
Beyond carbonic anhydrases, this compound derivatives have been evaluated as inhibitors of other enzymes, such as monoamine oxidase B (MAO-B), where potent inhibitors exhibited IC50 values as low as 0.041 µM. mostwiedzy.pl
Table 2: In Vitro Enzymatic Inhibition Data for this compound Derivatives against Carbonic Anhydrase (CA) Isoforms
| Derivative Class/Compound | Enzyme Target | Inhibition Value (Ki / IC50) | Reference |
|---|---|---|---|
| Tosylited aromatic amine derivatives | hCA I | Ki: 1.130 - 448.2 µM | nih.govresearchgate.net |
| Tosylited aromatic amine derivatives | hCA II | Ki: 0.103 - 14.3 µM | nih.govresearchgate.net |
| Compound 15 (ureido-substituted) | hCA I | Ki: 73.7 µM | nih.govgoogle.comrsc.orgremedypublications.com |
| Compound 15 (ureido-substituted) | hCA VII | Ki: 85.8 µM | nih.govgoogle.comrsc.orgremedypublications.com |
| Compounds 17e-h (1,2,3-triazole derivatives) | CA IX | IC50: 25 - 52 nM | al-masoudi.de |
| Compounds 17e-h (1,2,3-triazole derivatives) | CA XII | IC50: 31 - 80 nM | al-masoudi.de |
| Compound SH7s (4-(Pyrazolyl)benzenesulfonamide urea) | hCA IX | Ki: 15.9 nM | researchgate.net |
| Compound SH7s (4-(Pyrazolyl)benzenesulfonamide urea) | hCA XII | Ki: 55.2 nM | researchgate.net |
| Biginelli's product 17a | hCA IX | Ki: 6.6 nM | nih.gov |
| Biginelli's product 17a | hCA XII | Ki: 8.9 nM | nih.gov |
Cell-Based Assays (e.g., Cytotoxicity Screening, Antiviral Cytopathic Effect (CPE) Assays)
Following in vitro enzymatic assays, promising this compound derivatives are often advanced to cell-based assays to evaluate their biological effects in a cellular context. These assays provide insights into cytotoxicity, antiproliferative activity, and antiviral potential.
Cytotoxicity and Antiproliferative Screening: A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijhmr.comresearchgate.netmdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or antiproliferative effect. The results are typically reported as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
This compound derivatives have been screened against a wide variety of human cancer cell lines. For instance, certain sulfonamide-isatin derivatives demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and Hct116 (colon cancer) cell lines, with IC50 values as low as 0.06 µM and 0.063 µM, respectively. ijhmr.com Indole-based benzenesulfonamides were toxic to human hepatoma HepG2 and glioblastoma T98G cells, with one compound showing an IC50 of 2.97 µM against HepG2. researchgate.net In studies on triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines, benzenesulfonamide-bearing imidazole (B134444) derivatives were identified as active, with the most potent compound showing an EC50 of 20.5 µM against MDA-MB-231. mdpi.com The selectivity of these compounds is also assessed by testing against non-tumoral cell lines, such as MCF-10A, to determine their therapeutic window. researchgate.netmdpi.com
Table 3: Cytotoxicity Data (IC50/EC50) of this compound Derivatives in Cancer Cell Lines
| Derivative Class/Compound | Cell Line | Cancer Type | IC50 / EC50 Value (µM) | Reference |
|---|---|---|---|---|
| Sulfonamide-Isatin derivative (II) | MCF-7 | Breast | 0.06 | ijhmr.com |
| Sulfonamide-Isatin derivative (II) | Hct116 | Colon | 0.063 | ijhmr.com |
| Indole-based derivative (3) | HepG2 | Liver | 2.97 | researchgate.net |
| Indole-based derivative (3) | T98G | Glioblastoma | 28.34 | researchgate.net |
| Phenylsulfonylpiperazine derivative (3) | MCF-7 | Breast | 4.48 | mdpi.com |
| 1,2,3-Triazole derivative (VIc) | MDA-MB-231 | Breast | 1.81 | al-masoudi.de |
| Imidazole derivative | MDA-MB-231 | Breast | EC50: 20.5 | mdpi.com |
| Benzenesulfonamide hybrid (7c) | OVCAR-8 | Ovarian | 0.54 | dovepress.comnih.gov |
Antiviral Cytopathic Effect (CPE) Assays: The antiviral activity of this compound derivatives is evaluated using cytopathic effect (CPE) reduction assays. nih.gov The CPE assay is based on the principle that viral infection often leads to morphological changes in host cells (the cytopathic effect), culminating in cell death. An effective antiviral compound will protect the cells from this effect. In a typical assay, host cells are infected with a virus in the presence of varying concentrations of the test compound. nih.gov After an incubation period, cell viability is measured, often using a colorimetric reagent like MTS or by visual inspection. nih.gov The concentration of the compound that protects 50% of the cells from virus-induced CPE is determined as the 50% effective concentration (EC50). nih.gov
For example, a series of benzenesulfonamide derivatives were evaluated for their activity against Murine Norovirus (MNV), a surrogate for human norovirus, using an MTS-based CPE reduction assay in RAW 264.7 cells. nih.gov Similarly, the anti-influenza activity of certain derivatives has been assessed using CPE protection assays in Madin-Darby canine kidney (MDCK) cells. Other studies have evaluated derivatives for activity against HIV-1 replication in MT-4 cells, where active compounds prevent virus-induced cell death. al-masoudi.de
In Vivo Preclinical Models
Following promising in vitro and cell-based results, select this compound derivatives are advanced to in vivo preclinical models to assess their efficacy and pharmacokinetic properties in a whole-organism system. Animal models, particularly rodent models of human diseases, are essential for this stage of research.
For anticancer research, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice or rats, where they grow to form tumors. nih.govdovepress.comnih.gov The animals are then treated with the test compound, and the effect on tumor growth is monitored over time. nih.govdovepress.com For instance, a substituted benzenesulfonamide derivative (compound 8a) was evaluated in an LNCaP prostate cancer xenograft model in male rats. Oral administration of the compound resulted in a significant tumor growth inhibition (TGI) of 48.20%. nih.gov In another study, a benzenesulfonamide-1,2,3-triazole hybrid (compound 7c) was tested in an OVCAR-8 ovarian cancer xenograft model in mice, where it suppressed subcutaneous tumor growth, reducing the average tumor weight by 61.79% compared to the control group. dovepress.comnih.gov A propynyl-substituted benzenesulfonamide derivative (compound 7k) also showed potent tumor growth inhibition in a hepatocellular carcinoma BEL-7404 xenograft model. nih.gov
These in vivo studies are critical for validating the therapeutic potential of a compound. In addition to measuring antitumor efficacy, these models are used to evaluate the pharmacokinetic profile of the compound, including parameters like half-life (T1/2) and area under the curve (AUC), which describe the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics within the organism. nih.govremedypublications.com
Q & A
Basic: What established synthetic routes exist for benzenesulfinamide derivatives, and what key reaction conditions influence yield and purity?
Methodological Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce functional groups (e.g., triazole rings) into the sulfinamide backbone . Critical parameters include:
- Solvent Systems : A 1:1 acetone/water mixture optimizes solubility and reaction kinetics .
- Catalysts : Sodium ascorbate and CuSO₄·5H₂O enhance regioselectivity in click chemistry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Validate via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Infrared (IR) Spectroscopy : Confirm sulfinamide S=O stretches at 1040–1100 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis : Validate purity (>95%) by matching experimental/theoretical C/H/N/S ratios .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for benzenesulfinamides?
Methodological Answer:
Discrepancies often arise from incomplete solvent models or overlooked steric effects. To address:
- Re-evaluate Computational Parameters : Use higher-level DFT methods (B3LYP-D3/6-311++G**) with explicit solvent modeling .
- Experimental Validation : Repeat reactions under inert atmospheres to exclude oxidation artifacts .
- Cross-Validation : Compare results with analogous sulfonamide systems to isolate sulfinamide-specific effects .
Advanced: What strategies improve the enantioselectivity of this compound-based catalysts in asymmetric synthesis?
Methodological Answer:
- Ligand Design : Chiral phosphine ligands (e.g., BINAP) enhance metal coordination in asymmetric catalysis .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve stereochemical outcomes .
- Kinetic Analysis : Monitor reaction progress via in situ FTIR to identify enantioselectivity bottlenecks .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration of intermediates .
Advanced: How should researchers design experiments to assess this compound bioactivity while ensuring reproducibility?
Methodological Answer:
- In Vitro Assays : Use standardized cell lines (e.g., HEK293) with controls for cytotoxicity (MTT assay) .
- Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate to establish EC₅₀ values .
- Blinding : Implement double-blind protocols to minimize bias in data collection .
- Data Transparency : Publish full synthetic protocols, spectral data, and raw assay results in supplementary materials .
Basic: What safety protocols are critical when handling this compound derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (neoprene), safety goggles, and lab coats .
- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., SO₂) .
- Waste Disposal : Segregate sulfinamide waste in labeled containers for incineration by licensed facilities .
Advanced: How can researchers address conflicting crystallographic and spectroscopic data for this compound polymorphs?
Methodological Answer:
- Multi-Technique Analysis : Combine PXRD, DSC, and Raman spectroscopy to distinguish polymorphs .
- Computational Modeling : Use Materials Studio to simulate crystal packing and compare with experimental data .
- Environmental Controls : Standardize humidity/temperature during crystallization to isolate stable forms .
Basic: What are the best practices for reporting this compound research in peer-reviewed journals?
Methodological Answer:
- Data Organization : Separate experimental procedures, characterization data, and biological results into distinct sections .
- Reproducibility : Include detailed synthetic protocols (e.g., reagent grades, stirring times) .
- Ethical Compliance : Declare IRB approval for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
